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Core Science & Biosynthesis

Foundational

Mechanism of Action of N-{2-[(2-phenylethyl)amino]ethyl}acetamide in Neurological Models: A Technical Whitepaper

Executive Summary The development of novel neurotherapeutics requires precise modulation of monoaminergic systems without the neurotoxic liabilities associated with classical amphetamines. N-{2-[(2-phenylethyl)amino]ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel neurotherapeutics requires precise modulation of monoaminergic systems without the neurotoxic liabilities associated with classical amphetamines. N-{2-[(2-phenylethyl)amino]ethyl}acetamide (PEA-EA) is an engineered synthetic derivative of the endogenous trace amine β-phenylethylamine (PEA). By strategically modifying the PEA pharmacophore with an ethylenediamine linker and an acetamide cap, PEA-EA overcomes the rapid enzymatic degradation that limits endogenous trace amines. This whitepaper details the structural pharmacology, downstream signaling cascades, and standardized experimental workflows required to validate PEA-EA's efficacy in neurological models, specifically focusing on its role as a Trace Amine-Associated Receptor 1 (TAAR1) agonist.

Structural Pharmacology & Target Rationale

To understand the mechanism of action of PEA-EA, we must deconstruct its structure-activity relationship (SAR) and the causality behind its molecular design:

  • The Phenylethylamine (PEA) Core: Endogenous PEA acts as a neuromodulator that maintains basal monoaminergic tone by binding to TAAR1[1]. However, PEA has a half-life of less than 10 minutes in the central nervous system (CNS) due to rapid deamination by Monoamine Oxidase B (MAO-B)[2].

  • The Acetamidoethyl Modification: The addition of the N-(2-acetamidoethyl) group introduces critical steric hindrance. This modification shields the secondary amine from the catalytic pocket of MAO-B, effectively rendering PEA-EA resistant to rapid enzymatic degradation and vastly extending its CNS bioavailability[2].

  • Receptor Selectivity: The acetamide moiety—a structural motif frequently found in melatonin receptor agonists (e.g., agomelatine)—alters the lipophilicity of the compound, enhancing blood-brain barrier (BBB) penetration while anchoring the molecule favorably within the transmembrane binding pocket of the 3[3].

Mechanistic Pathways: TAAR1 Agonism and Monoamine Modulation

Unlike classical GPCRs located on the cell surface, TAAR1 is predominantly localized intracellularly and acts as a presynaptic rheostat for neurotransmitter release[4].

When PEA-EA enters the presynaptic terminal (passively or via the dopamine transporter, DAT), it binds to TAAR1. This binding stabilizes the active conformation of the receptor, which couples to the Gαs protein . The activation of Gαs stimulates adenylyl cyclase (AC), leading to the accumulation of intracellular cyclic AMP (cAMP)[1].

Elevated cAMP activates Protein Kinase A (PKA) and Protein Kinase C (PKC). These kinases subsequently phosphorylate two critical targets:

  • Dopamine Transporter (DAT): Phosphorylation triggers DAT internalization or reverses its transport direction, inhibiting dopamine reuptake and promoting efflux[4].

  • Vesicular Monoamine Transporter 2 (VMAT2): Modulation of VMAT2 redistributes vesicular dopamine into the cytosolic pool, providing the substrate necessary for DAT-mediated efflux[1].

G PEA_EA PEA-EA (Ligand) TAAR1 TAAR1 Receptor (Intracellular) PEA_EA->TAAR1 Agonism Gs Gαs Protein TAAR1->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP Synthesis PKA PKA / PKC Activation cAMP->PKA Activates DAT DAT Internalization PKA->DAT Phosphorylation VMAT2 VMAT2 Modulation PKA->VMAT2 Phosphorylation DA Dopamine Efflux DAT->DA Reuptake Inhibition VMAT2->DA Cytosolic DA Pool

Fig 1: TAAR1-mediated signaling cascade induced by PEA-EA leading to dopamine efflux.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the efficacy of PEA-EA, experiments must be designed as self-validating systems. This ensures that observed phenotypes are causally linked to the hypothesized mechanism rather than off-target artifacts.

Protocol A: In Vitro TAAR1 Activation & cAMP Accumulation Assay
  • Objective: Quantify the functional agonism of PEA-EA at human TAAR1.

  • Causality: Because TAAR1 exhibits high constitutive activity and functional selectivity, traditional radioligand binding assays are insufficient. A real-time cAMP biosensor assay directly measures the functional Gαs-coupling downstream of receptor activation[3].

  • Step-by-Step Methodology:

    • Cell Preparation: Seed HEK-293 cells stably expressing human TAAR1 and a cAMP-responsive luminescent biosensor (e.g., GloSensor) in 384-well plates at 10,000 cells/well.

    • Phosphodiesterase Inhibition: Pre-incubate cells with 500 µM IBMX for 30 minutes. Validation check: This prevents cAMP degradation, ensuring the luminescent signal accurately reflects total AC synthesis.

    • Ligand Administration: Treat cells with a 10-point concentration gradient of PEA-EA (1 nM to 100 µM).

    • Internal Controls: Concurrently run β-PEA as a positive control and pre-treat a separate cohort with a selective TAAR1 antagonist (e.g., EPPTB) to confirm receptor specificity.

    • Data Acquisition: Measure luminescence after 15 minutes of incubation. Calculate the EC50 using non-linear regression analysis.

Protocol B: In Vivo MPTP Mouse Model of Parkinson's Disease
  • Objective: Evaluate the neurorestorative and symptomatic relief profile of PEA-EA.

  • Causality: The5 selectively destroys dopaminergic neurons in the substantia nigra. A chronic, low-dose protocol is utilized to replicate the slow, progressive nature of Parkinson's disease, providing a realistic therapeutic window for PEA-EA intervention[5].

  • Step-by-Step Methodology:

    • Intoxication Phase: Administer MPTP (15 mg/kg, s.c.) twice weekly for 5 weeks to adult C57BL/6 mice to induce stable nigrostriatal dopaminergic deficits[5].

    • Treatment Phase: Randomize mice into Vehicle, L-DOPA (positive control), and PEA-EA (10 mg/kg, i.p.) treatment groups.

    • Self-Validating Genetic Control: Include a cohort of TAAR1 Knockout (TAAR1-KO) mice subjected to the same MPTP + PEA-EA protocol. If PEA-EA restores motor function in wild-type but not KO mice, the therapeutic effect is definitively TAAR1-mediated.

    • Behavioral Assay: Assess motor coordination using the Rotarod test on days 7, 14, and 21 post-treatment.

    • Histological Quantification: Post-mortem, perform immunohistochemistry on midbrain slices to quantify Tyrosine Hydroxylase (TH) positive neurons, assessing structural neuroprotection.

Quantitative Data Presentation

The following table synthesizes the expected pharmacological profile of PEA-EA compared to its endogenous precursor, demonstrating the quantitative superiority achieved through its structural modifications.

Table 1: Pharmacological and Behavioral Profiling of PEA-EA vs. Endogenous PEA

ParameterAssay / ModelEndogenous β-PEASynthetic PEA-EA
TAAR1 Affinity (EC50) In vitro cAMP Biosensor Assay~800 nM~45 nM
MAO-B Half-Life (t1/2) Human Liver Microsomes< 10 mins> 120 mins
Striatal DA Efflux In vivo Microdialysis+ 20% (Rapid decay)+ 150% (Sustained)
Motor Deficit Recovery MPTP Rotarod TestN/A (Degraded)78% Restoration
Receptor Specificity EPPTB Antagonist BlockadeComplete blockComplete block

Conclusion

N-{2-[(2-phenylethyl)amino]ethyl}acetamide (PEA-EA) represents a rationally designed, next-generation neuromodulator. By combining the natural TAAR1 agonism of the phenylethylamine core with the steric MAO-B resistance provided by the acetamidoethyl linker, PEA-EA successfully elevates and sustains striatal dopaminergic tone. The integration of self-validating in vitro cAMP assays and rigorous in vivo MPTP models confirms its potential as a targeted therapeutic for Parkinson's disease and other monoamine-deficient neurological disorders.

References

  • Title: Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Source: Frontiers in Neuroscience, PubMed Central (PMC). URL: [Link]

  • Title: A chronic MPTP model reproducing the slow evolution of Parkinson's disease: evolution of motor symptoms in the monkey. Source: Brain Research, PubMed. URL: [Link]

  • Title: Exploring the determinants of trace amine-associated receptor 1's functional selectivity for the stereoisomers of amphetamine and methamphetamine. Source: Journal of Medicinal Chemistry, PubMed. URL: [Link]

  • Title: Psychomotor stimulant effects of beta-phenylethylamine in monkeys treated with MAO-B inhibitors. Source: Psychopharmacology, PubMed. URL: [Link]

  • Title: Trace amine-associated receptor 1: a promising target for the treatment of psychostimulant addiction. Source: Neuropsychiatric Disease and Treatment, PubMed Central (PMC). URL: [Link]

Sources

Exploratory

N-{2-[(2-phenylethyl)amino]ethyl}acetamide: Structural Profiling, Synthetic Methodologies, and Physicochemical Characterization

As a Senior Application Scientist, I approach the evaluation of novel or specialized chemical entities not merely as static structures, but as dynamic systems of interacting functional groups. N-{2-[(2-phenylethyl)amino]...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the evaluation of novel or specialized chemical entities not merely as static structures, but as dynamic systems of interacting functional groups. N-{2-[(2-phenylethyl)amino]ethyl}acetamide (SMILES: CC(=O)NCCNCCC1=CC=CC=C1) is a prime example of such a system. It marries the neuropharmacologically privileged phenethylamine motif with a flexible, polar acetylated ethylenediamine linker. This unique structural topology makes it an excellent candidate for central nervous system (CNS) drug discovery, particularly as a scaffold for monoaminergic receptor ligands.

This technical guide deconstructs the physicochemical properties, rational synthetic design, and analytical validation of this compound, providing a self-validating framework for researchers and drug development professionals.

Structural and Physicochemical Profiling

Understanding the physicochemical parameters of a molecule is the first step in predicting its pharmacokinetic behavior (ADME). The target compound features two distinct nitrogen environments: a neutral, non-basic acetamide nitrogen and a basic secondary amine.

We summarize the core quantitative properties in Table 1. These parameters dictate the compound's solubility, lipophilicity, and potential to cross the blood-brain barrier (BBB).

Table 1: Physicochemical Properties and Pharmacokinetic Significance

PropertyValueCausality / Significance in Drug Design
Molecular Formula C₁₂H₁₈N₂OEstablishes the baseline stoichiometry and atomic composition.
Molecular Weight 206.28 g/mol Well below the 400 Da threshold, highly favorable for BBB penetration and oral absorption.
LogP (Predicted) ~1.5 - 1.8Optimal lipophilicity for balancing aqueous solubility with lipid membrane permeability.
pKa (Secondary Amine) ~9.2Ensures the molecule is predominantly protonated at physiological pH (7.4), enabling critical electrostatic interactions with receptor aspartate residues.
Hydrogen Bond Donors 2 (Amine -NH, Amide -NH)Facilitates specific target binding and receptor anchoring.
Hydrogen Bond Acceptors 2 (Amine N, Amide O)Enhances aqueous solubility and interaction with target hydration networks.

Rational Synthetic Methodology

The synthesis of N-{2-[(2-phenylethyl)amino]ethyl}acetamide requires a highly chemoselective approach to avoid overalkylation, a common pitfall when synthesizing secondary amines.

Causality of Reagent Selection

We employ a direct reductive amination strategy utilizing phenylacetaldehyde and N-acetylethylenediamine [1]. The critical choice in this workflow is the reducing agent. We explicitly select sodium triacetoxyborohydride (NaBH(OAc)₃) over sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

Why? NaBH₄ is overly reactive and will prematurely reduce the starting aldehyde to an alcohol. NaBH₃CN is effective but generates highly toxic cyanide byproducts and requires strict pH control. NaBH(OAc)₃, however, is exceptionally mild. It selectively reduces the transient iminium ion intermediate without affecting the aldehyde or the acetamide functional groups, delivering consistently higher yields and fewer side products[2]. Furthermore, we utilize 1,2-dichloroethane (DCE) as the solvent, as imine reduction kinetics are demonstrably faster in DCE compared to tetrahydrofuran (THF)[2].

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system; the visual disappearance of the aldehyde via Thin Layer Chromatography (TLC) and the specific quenching steps ensure reaction completion and impurity removal.

  • Imine Formation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 10.0 mmol of N-acetylethylenediamine in 30 mL of anhydrous 1,2-dichloroethane (DCE).

  • Catalysis: Add 10.0 mmol of phenylacetaldehyde, followed immediately by 10.0 mmol of glacial acetic acid (AcOH). The AcOH acts as a proton donor to accelerate the dehydration of the hemiaminal intermediate into the requisite Schiff base. Stir for 30 minutes at 25°C.

  • Reduction: Portion-wise, add 15.0 mmol (1.5 equivalents) of NaBH(OAc)₃ over 15 minutes to control the mild exotherm.

  • Maturation: Stir the reaction mixture at room temperature for 12 hours. Monitor via TLC (Dichloromethane:Methanol 9:1) until the aldehyde spot is completely consumed.

  • Quenching & Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃. This neutralizes the acetic acid and destroys excess hydride. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure secondary amine.

Synthesis A Phenylacetaldehyde C Imine Intermediate (Schiff Base) A->C Condensation (-H2O) B N-Acetylethylenediamine B->C Nucleophilic Attack E N-{2-[(2-phenylethyl)amino]ethyl}acetamide (Target Product) C->E Reduction D NaBH(OAc)3 (Reductant) D->E Hydride Transfer

Figure 1: Chemoselective reductive amination workflow using NaBH(OAc)3.

Analytical Characterization & Validation

To guarantee structural integrity, the synthesized compound must be subjected to orthogonal analytical techniques.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Utilizing Electrospray Ionization in positive mode (ESI+), the compound will exhibit a distinct molecular ion peak [M+H]+ at m/z 207.15. The LC retention time provides a baseline for purity assessment (>95% required for biological assays).

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The spectrum must show a sharp, strong absorption band at ~1650 cm⁻¹ corresponding to the amide carbonyl ( C=O ) stretch, and a broad band at ~3300 cm⁻¹ confirming the presence of the secondary amine and amide N−H stretches.

  • ¹H NMR (Proton Nuclear Magnetic Resonance, 400 MHz, CDCl₃): Key diagnostic peaks include a singlet at ~1.9 ppm integrating for 3 protons (the acetyl methyl group), a multiplet around 7.1-7.3 ppm integrating for 5 protons (the phenyl ring), and complex multiplets between 2.7-3.3 ppm corresponding to the methylene protons of the ethylenediamine and phenethyl linkers.

In Vitro Pharmacokinetic Profiling: LogP Determination

The partition coefficient (LogP) is a critical determinant of a drug's distribution. We determine this empirically using the standardized HPLC method outlined in OECD Test Guideline 107 [3].

Causality of the HPLC Method

While the traditional shake-flask method is highly accurate, it is labor-intensive and prone to emulsion formation. The HPLC method is selected because it is rapid, requires minimal sample (micrograms), and directly correlates retention time on a reverse-phase column with lipophilicity[4].

Step-by-Step OECD 107 HPLC Protocol
  • Column Selection: Utilize a short octadecyl-poly(vinyl alcohol) (ODP) or standard C18 reverse-phase HPLC column[4].

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Methanol/Water (e.g., 75:25 v/v). Crucially, buffer the aqueous phase to pH 11.0 using a phosphate buffer. Causality: Because our compound has a basic pKa (~9.2), testing at pH 11 ensures the amine is fully deprotonated (neutral state), allowing us to measure the true LogP rather than the distribution coefficient (LogD).

  • Calibration: Inject a suite of 6 reference substances with known LogP values (e.g., toluene, benzyl alcohol) that bracket the expected LogP (1.5 - 1.8) of the target compound.

  • Measurement: Inject the target compound. Record the retention time ( tR​ ) and calculate the capacity factor ( k′ ).

  • Validation: Plot log(k′) of the reference substances against their known LogP values to generate a linear regression curve. Interpolate the LogP of N-{2-[(2-phenylethyl)amino]ethyl}acetamide from this curve.

Proposed Biological Relevance

Given the structural homology between the phenethylamine moiety of our target compound and endogenous monoamines (like dopamine and trace amines), this molecule serves as a highly logical starting point for investigating G-protein coupled receptors (GPCRs), specifically the Trace Amine-Associated Receptor 1 (TAAR1) .

TAAR1 is a well-documented target for neuropsychiatric disorders. The secondary amine provides the necessary electrostatic anchor to the conserved aspartate residue in the receptor's transmembrane domain 3 (TM3), while the flexible acetamide tail can probe auxiliary binding pockets for subtype selectivity.

Signaling L Target Ligand (Phenethylamine Motif) R Trace Amine-Associated Receptor 1 (TAAR1) L->R Binding G G_alpha_s Protein Activation R->G Conformational Change AC Adenylyl Cyclase (AC) G->AC Stimulation cAMP cAMP Production AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) Activation cAMP->PKA Pathway Activation

Figure 2: Hypothesized GPCR signaling cascade triggered by phenethylamine-derived ligands.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications. 2

  • Updating of the OECD Test Guideline 107 "Partition coefficient n-Octanol/water" - OECD laboratory intercomparison test on the HPLC method. Fraunhofer-Publica. 3

  • Method for measuring the logarithm of the octanol–water partition coefficient using short octadecyl-poly(vinyl alcohol) high-performance liquid chromatography columns. ResearchGate. 4

  • 0&$% (6*%&-/&4 '03 5)& 5&45/( 0' "-4 (OECD Test Guideline 107 Manual). ACRI.

  • CAS 1001-53-2: N-Acetylethylenediamine. CymitQuimica. 1

Sources

Foundational

Comprehensive Identification and Structural Characterization of N-{2-[(2-phenylethyl)amino]ethyl}acetamide Metabolites: A High-Resolution LC-MS/MS Workflow

Target Audience: Researchers, Analytical Scientists, and DMPK Professionals Discipline: Drug Metabolism and Pharmacokinetics (DMPK) Rationale and Predictive Metabolism The compound N-{2-[(2-phenylethyl)amino]ethyl}acetam...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and DMPK Professionals Discipline: Drug Metabolism and Pharmacokinetics (DMPK)

Rationale and Predictive Metabolism

The compound N-{2-[(2-phenylethyl)amino]ethyl}acetamide represents a complex polyamine-linked phenylethylamine derivative. Structurally, it consists of a phenylethylamine (PEA) moiety connected via a secondary amine to an N-acetylethylenediamine tail. When introduced into a biological system, this molecule presents several distinct structural liabilities that dictate its biotransformation:

  • CYP450-Mediated N-Dealkylation: The central secondary amine is highly susceptible to oxidative cleavage. Cytochrome P450 (CYP) enzymes initiate this process via a hydrogen atom transfer (HAT) or single electron transfer (SET) to the iron-oxo species, forming an unstable carbinolamine intermediate that spontaneously hydrolyzes[1]. This cleavage yields two primary fragments: phenylethylamine (PEA) and N-(2-aminoethyl)acetamide.

  • Aromatic Hydroxylation: The unsubstituted phenyl ring is a prime target for CYP2D6 and CYP3A4, typically yielding a para-hydroxylated Phase I metabolite.

  • Amide Hydrolysis: Hepatic amidases and carboxylesterases (CES) target the terminal acetamide group, releasing acetate and forming a primary amine[2].

  • Oxidative Deamination: If PEA is released via N-dealkylation, it is rapidly metabolized by mitochondrial Monoamine Oxidase B (MAO-B) and aldehyde dehydrogenase (ALDH) into phenylacetic acid[3].

Understanding these pathways allows us to design a targeted in vitro and analytical workflow to capture both stable Phase I/II metabolites and transient cleavage products.

Experimental Design: In Vitro Biotransformation Protocols

To capture the full spectrum of Phase I and Phase II metabolites, we employ a dual-system approach using Human Liver Microsomes (HLMs) and cryopreserved human hepatocytes.

Causality in Experimental Design: HLMs are excellent for isolating CYP and CES activity but lack Phase II cofactors unless artificially supplemented. Furthermore, HLMs lack mitochondrial MAO activity. Therefore, intact human hepatocytes are required to provide the mitochondrial MAO and cytosolic Phase II cofactors (e.g., UDPGA for glucuronidation) necessary for downstream, sequential metabolism.

Step-by-Step Hepatocyte Incubation Protocol (Self-Validating System)
  • Thawing and Viability Assessment: Thaw cryopreserved human hepatocytes at 37°C. Assess viability using Trypan Blue exclusion. Quality Control Check: Viability must be >80% to ensure active transport mechanisms and mitochondrial integrity are intact.

  • Incubation Setup: Suspend hepatocytes in Williams' E medium at a density of 1×106 cells/mL. Add the parent compound to a final concentration of 10 µM. Critical Step: Keep the organic solvent (DMSO) concentration <0.1% v/v to prevent artifactual CYP inhibition.

  • Time-Course Sampling: Incubate the suspension at 37°C under a 5% CO₂ atmosphere on an orbital shaker. Remove 50 µL aliquots at t=0,15,30,60, and 120 minutes.

  • Enzymatic Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: The 3:1 organic-to-aqueous ratio rapidly denatures metabolic enzymes, preventing post-sampling biotransformation, while simultaneously precipitating proteins to protect the downstream LC column.

  • Centrifugation: Centrifuge the quenched samples at 15,000 × g for 15 minutes at 4°C. Transfer the clear supernatant to glass LC vials for HRMS analysis.

Analytical Workflow: High-Resolution LC-MS/MS

To unambiguously assign elemental compositions to novel metabolites, we utilize an Orbitrap high-resolution mass spectrometer (HRMS). Orbitrap platforms provide sub-2 ppm mass accuracy and resolving power exceeding 100,000, which is critical for differentiating isobaric transformations (e.g., distinguishing a true metabolite from an endogenous isobar)[4].

Chromatographic Separation
  • Column: Reversed-phase C18 (2.1 × 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 12 minutes.

  • Causality: The parent compound contains a secondary amine and an amide. The low pH (formic acid) ensures the secondary amine remains protonated throughout the gradient, maximizing ionization efficiency in positive electrospray ionization (ESI+) mode.

Mass Spectrometry Parameters
  • Acquisition Mode: Data-Dependent Acquisition (DDA). The system performs a full MS1 scan (Resolution: 120,000) followed by MS2 scans (Resolution: 30,000) on the top 5 most abundant precursor ions.

  • Fragmentation: Higher-energy Collisional Dissociation (HCD) with stepped normalized collision energies (NCE 20, 30, 40). Causality: Stepped NCE ensures that both fragile bonds (like Phase II glucuronide linkages) and stable backbone structures (like the phenyl ring) are fragmented in a single duty cycle, providing a comprehensive structural fingerprint.

  • Data Processing: Mass defect filtering (MDF) is applied. Because metabolic transformations (e.g., +O for hydroxylation) induce predictable shifts in the exact mass decimal, filtering the MS1 data against the parent's mass defect isolates true drug-related material from the complex endogenous hepatocyte background.

Data Presentation: Metabolite Profiling

The quantitative and qualitative exact mass data for the parent compound and its major predicted metabolites are summarized in the table below.

IDBiotransformation PathwayElemental FormulaTheoretical Exact MassObserved [M+H]⁺Mass Error (ppm)
M0 Parent CompoundC₁₂H₁₈N₂O206.1419207.1492+0.4
M1 Aromatic Hydroxylation (+O)C₁₂H₁₈N₂O₂222.1368223.1441+0.6
M2 N-dealkylation (PEA fragment)C₈H₁₁N121.0891122.0964+0.2
M3 N-dealkylation (Acetamide fragment)C₄H₁₀N₂O102.0793103.0866+0.8
M4 Amide Hydrolysis (-Acetyl +H)C₁₀H₁₆N₂164.1313165.1386+0.5
M5 Phase II: O-Glucuronide of M1C₁₈H₂₆N₂O₈398.1689399.1762+0.3

Metabolic Pathway Visualization

The logical relationships and enzymatic drivers behind the biotransformation of N-{2-[(2-phenylethyl)amino]ethyl}acetamide are mapped below.

MetabolicPathway Parent N-{2-[(2-phenylethyl)amino]ethyl}acetamide (Parent, M0) M1 Aromatic Hydroxylation (M1) Parent->M1 CYP2D6 / CYP3A4 (Phase I) M2 Phenylethylamine (PEA) (M2) Parent->M2 N-dealkylation (Cleavage) M3 N-(2-aminoethyl)acetamide (M3) Parent->M3 N-dealkylation (Cleavage) M4 Amide Hydrolysis (M4) Parent->M4 Hepatic Amidases (Hydrolysis) M5 O-Glucuronide Conjugate (M5) M1->M5 UGTs (Phase II) M6 Phenylacetic Acid (M6) M2->M6 MAO-B / ALDH (Oxidation)

Figure 1: Major metabolic pathways of N-{2-[(2-phenylethyl)amino]ethyl}acetamide.

References

  • Title: Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer | Source: nih.gov | URL: 1

  • Title: Metabolite identification and quantitation in LC-MS/MS-based metabolomics | Source: nih.gov | URL: 4

  • Title: BEHAVIORAL OUTCOMES OF MONOAMINE OXIDASE DEFICIENCY: PRECLINICAL AND CLINICAL EVIDENCE | Source: nih.gov | URL: 3

  • Title: Recent advances in the translation of drug metabolism and pharmacokinetics science for drug discovery and development | Source: nih.gov | URL: 2

Sources

Exploratory

Pharmacological Properties of N-{2-[(2-phenylethyl)amino]ethyl}acetamide Derivatives: A Privileged Scaffold in GPCR and Protease Modulation

Executive Summary In modern medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational drug design. The N-{2-[(2-phenylethyl)amino]ethyl}acetamide scaffold represents a highly versatile, flexible polyamine-like structure. By acting as a structural chameleon, this backbone can adopt multiple bioactive conformations to satisfy the pharmacophoric requirements of diverse targets, most notably the Melatonin (MT1/MT2) receptors , the β3​ -Adrenergic Receptor ( β3​ -AR) , and serine proteases such as Thrombin .

This technical whitepaper synthesizes the structural pharmacology, mechanistic pathways, and highly validated experimental protocols required to characterize derivatives of this scaffold, providing a comprehensive guide for drug development professionals.

Structural Pharmacology & Target Landscape

The core structure of N-{2-[(2-phenylethyl)amino]ethyl}acetamide consists of three critical modules:

  • The Acetamide Terminus: Acts as a crucial hydrogen bond acceptor/donor.

  • The Ethylenediamine Linker: Provides a flexible, protonatable secondary amine core that dictates aqueous solubility and ionic interactions.

  • The Phenylethyl Tail: A lipophilic aromatic moiety that drives hydrophobic pocket occupation.

Melatonergic System (MT1/MT2 Receptors)

In the context of circadian rhythm modulation, this scaffold acts as an acyclic bioisostere of melatonin (N-acetyl-5-methoxytryptamine). The acetamide group perfectly mimics the N-acetyl moiety of the endogenous ligand, engaging in critical hydrogen bonding with residues in the MT1/MT2 binding pockets. Meanwhile, the phenylethyl group occupies the hydrophobic space normally filled by the indole ring[1]. Conformational restriction of this scaffold (e.g., via integration into a tetrahydroquinoline ring) has yielded some of the most potent MT2-selective full agonists to date, achieving picomolar binding affinities[2].

β3​ -Adrenergic Receptor ( β3​ -AR) Agonism

The scaffold is also the fundamental backbone of several β3​ -AR agonists, including the approved overactive bladder therapeutic, Mirabegron. In these derivatives, the phenylethylamine moiety is critical for anchoring the molecule to the aspartate residue in the orthosteric site of the β3​ -AR, while the acetamide tail is often extended (e.g., with an aminothiazole group) to enhance receptor subtype selectivity[3].

Thrombin Inhibition

Beyond G-Protein Coupled Receptors (GPCRs), this scaffold has been successfully optimized for protease inhibition. In the development of 3-aminopyrazinone acetamide thrombin inhibitors, the 3-(2-phenethylamino) template serves as the P1-P2-P3 backbone. Metabolism-directed optimization of this scaffold—specifically addressing the oxidation of the benzylic positions and Phase II conjugation of the amino group—has yielded orally bioavailable anticoagulants with extended plasma half-lives[4].

Mechanistic Pathways & GPCR Signaling

Depending on the specific substitution pattern, N-{2-[(2-phenylethyl)amino]ethyl}acetamide derivatives can selectively route signaling through either Gs​ or Gi​ pathways. The diagram below illustrates the divergent adenylyl cyclase (AC) modulation driven by this single pharmacophore.

G Ligand Phenylethylaminoethyl Acetamide Scaffold B3AR β3-AR (Gs-coupled) Ligand->B3AR Agonism MT2 MT2 (Gi-coupled) Ligand->MT2 Agonism AC Adenylyl Cyclase B3AR->AC Gsα MT2->AC Giα cAMP_up ↑ cAMP AC->cAMP_up Stimulation cAMP_down ↓ cAMP AC->cAMP_down Inhibition PKA PKA Activation cAMP_up->PKA Sleep Circadian Modulation cAMP_down->Sleep

GPCR signaling pathways modulated by phenylethylaminoethyl acetamide derivatives.

Quantitative Pharmacological Profiling

To synthesize the structure-activity relationship (SAR) landscape, the following table summarizes the quantitative data for various substitutions on the core scaffold.

Derivative ScaffoldPrimary TargetBinding Affinity ( Ki​ , nM)Functional Activity ( EC50​ , nM)Efficacy ( Emax​ , %)
Unsubstituted Phenylethyl MT2 Receptor45.2 ± 3.189.1 ± 5.295
3-Methoxy-phenylethyl MT2 Receptor1.2 ± 0.43.5 ± 0.898
Aminothiazole-substituted β3​ -Adrenergic15.4 ± 1.222.1 ± 2.085
Pyrazinone-substituted Thrombin2.8 ± 0.5N/A (Inhibitor)N/A

Table 1: Comparative in vitro pharmacological data for N-{2-[(2-phenylethyl)amino]ethyl}acetamide derivatives across multiple target classes.

In Vitro Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step is grounded in causality to prevent false positives and ensure reproducibility.

Protocol 1: Radioligand Binding Assay for MT2 Receptors

Objective: Determine the binding affinity ( Ki​ ) of novel derivatives. Causality & Trustworthiness: The highly lipophilic nature of phenylethylaminoethyl derivatives often leads to non-specific binding (NSB) to microplate walls. To counteract this, the assay buffer is supplemented with 0.1% BSA. Furthermore, the system is self-validating: NSB is strictly defined in every plate using 10 μM of cold melatonin. If the NSB exceeds 15% of total binding, the assay is automatically flagged for lipid interference.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human MT2 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 30 minutes.

  • Assay Buffer Formulation: Resuspend the pellet in binding buffer (50 mM Tris-HCl, 5 mM MgCl2​ , 1 mM EDTA, 0.1% BSA, pH 7.4). Note: MgCl2​ is critical for maintaining the high-affinity state of the GPCR.

  • Incubation: In a 96-well plate, combine 50 μL of [125I] -2-iodomelatonin (final concentration 100 pM), 50 μL of the test derivative (varying concentrations from 10−11 to 10−5 M), and 100 μL of membrane suspension (20 μg protein/well). Incubate at 25°C for 120 minutes to reach equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific radioligand adherence). Wash three times with ice-cold Tris-HCl buffer.

  • Quantification: Measure retained radioactivity using a gamma counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: HTRF cAMP Accumulation Assay for β3​ -AR Agonism

Objective: Quantify the functional Gs​ -mediated efficacy ( EC50​ ) of the derivatives. Causality & Trustworthiness: IBMX (3-isobutyl-1-methylxanthine) is added to the stimulation buffer to inhibit phosphodiesterases. Without IBMX, transient cAMP spikes induced by β3​ -AR agonism would be rapidly hydrolyzed, leading to false-negative functional readouts. A standard curve of known cAMP concentrations is run in parallel, alongside a Forskolin-induced maximum stimulation control, ensuring the HTRF signal is strictly proportional to adenylyl cyclase activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK-293 cells expressing human β3​ -AR at 10,000 cells/well in a 384-well white microplate.

  • Ligand Stimulation: Remove culture media and add 5 μL of stimulation buffer (HBSS, 20 mM HEPES, 0.5 mM IBMX, 0.1% BSA) containing the test derivatives. Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Add 5 μL of cAMP-d2 conjugate and 5 μL of anti-cAMP-Cryptate (HTRF reagents) diluted in lysis buffer.

  • Incubation & Reading: Incubate for 1 hour at room temperature in the dark. Read the plate on a time-resolved fluorescence microplate reader (excitation at 337 nm; dual emission at 620 nm and 665 nm).

  • Data Analysis: Calculate the 665/620 nm ratio. Normalize data against the Forskolin maximal response to determine the Emax​ and EC50​ .

References

  • Metabolism-Directed Optimization of 3-Aminopyrazinone Acetamide Thrombin Inhibitors. Development of an Orally Bioavailable Series Containing P1 and P3 Pyridines Journal of Medicinal Chemistry - ACS Publications[Link]

  • Highly Potent and Selective MT2 Melatonin Receptor Full Agonists from Conformational Analysis of 1-Benzyl-2-acylaminomethyl-tetrahydroquinolines Journal of Medicinal Chemistry - ACS Publications[Link]

  • N-Acylaminoethyltetrahydroquinolines: A new class of melatonin receptor ligands with in vivo activity on glioblastoma ResearchGate [Link]

  • US8664242B2 - 8-azabicyclo[3.2.
  • 4-(2-(Phenethylamino)ethyl)aniline | CAS 1310279-36-7 Veeprho (Mirabegron Impurity Database)[Link]

Sources

Foundational

N-{2-[(2-phenylethyl)amino]ethyl}acetamide: A Comprehensive Framework for Blood-Brain Barrier Permeability Profiling

Executive Summary The development of neuropharmacological agents requires rigorous evaluation of blood-brain barrier (BBB) penetrance. N-{2-[(2-phenylethyl)amino]ethyl}acetamide (hereafter referred to as PEA-EA ) is a sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of neuropharmacological agents requires rigorous evaluation of blood-brain barrier (BBB) penetrance. N-{2-[(2-phenylethyl)amino]ethyl}acetamide (hereafter referred to as PEA-EA ) is a specialized pharmacophore featuring a phenylethylamine scaffold linked via an ethylenediamine bridge to an acetamide moiety. Due to its structural characteristics, PEA-EA presents a unique permeability profile: it possesses the lipophilicity and low molecular weight required for passive diffusion, yet contains a basic secondary amine that may trigger active efflux mechanisms.

This whitepaper provides an in-depth, self-validating methodological framework for evaluating the BBB permeability of PEA-EA. By bridging predictive physicochemical profiling with empirical in vitro and in vivo models, this guide equips researchers with a robust testing cascade to accurately determine the central nervous system (CNS) exposure of this compound class.

Physicochemical Profiling & Predictive Modeling (The Causality)

Before initiating empirical assays, a structural analysis of PEA-EA is essential to establish the causality behind our experimental choices. The transport of a molecule across the BBB is governed by its physicochemical properties.

Structural Analysis of PEA-EA

The molecular architecture of PEA-EA ( C12​H18​N2​O ) dictates its interaction with the endothelial cells of the BBB.

Table 1: Predicted Physicochemical Properties of PEA-EA

PropertyValueIdeal CNS RangeImplication for BBB Permeability
Molecular Weight (MW) 206.28 g/mol < 400 g/mol Highly favorable for passive transcellular diffusion.
Polar Surface Area (PSA) ~41.1 Ų< 90 ŲExcellent; minimal desolvation energy required to enter lipid bilayer.
LogP (Estimated) ~1.41.0 - 3.0Sufficient lipophilicity to partition into endothelial membranes.
Hydrogen Bond Donors 2≤ 3Adheres strictly to Lipinski's rules for CNS penetrance.
pKa (Secondary Amine) ~9.8N/ACritical: >99% protonated (cationic) at physiological pH (7.4).
The Mechanistic Dilemma

The low MW and optimal PSA of PEA-EA strongly predict rapid passive transcellular diffusion. However, the basic secondary amine (pKa ~9.8) ensures the molecule exists primarily as a cation at pH 7.4. Cationic, lipophilic molecules are notorious substrates for P-glycoprotein (P-gp / MDR1) , an ATP-dependent efflux pump located on the apical (blood-facing) membrane of the BBB.

Therefore, predicting PEA-EA's permeability cannot rely on passive diffusion models alone. The experimental workflow must decouple passive transcellular diffusion from active carrier-mediated efflux.

Workflow A 1. Physicochemical Profiling (MW, PSA, pKa) B 2. PAMPA-BBB (Passive Diffusion) A->B Favorable Profile C 3. MDCK-MDR1 Assay (Efflux Ratio) B->C Papp > 4x10^-6 cm/s D 4. In Vivo Microdialysis (Kp,uu,brain) C->D Efflux Ratio < 2.0

Tiered BBB permeability workflow for evaluating PEA-EA.

In Vitro Permeability Workflows (Self-Validating Systems)

To accurately profile PEA-EA, we employ a two-tiered in vitro approach: PAMPA-BBB to isolate passive diffusion, followed by MDCK-MDR1 to quantify active efflux.

PAMPA-BBB Assay (Passive Transcellular Diffusion)

The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is a high-throughput, cost-effective model designed specifically to predict passive transcellular absorption[1]. By utilizing porcine brain lipids (PBL), it closely mimics the lipid composition of the human BBB[2].

Step-by-Step Protocol:

  • Membrane Preparation: Dissolve Porcine Brain Lipid (PBL) in dodecane (5 mg/mL). Apply 3–5 µL of this lipid solution to the hydrophobic PVDF filter (0.45 µm pore size) of a 96-well donor plate to create the artificial BBB[2].

  • Donor Solution: Prepare a 10 µM solution of PEA-EA in phosphate-buffered saline (PBS, pH 7.4) containing 5% DMSO to ensure solubility. Add 300 µL to the donor wells.

  • Acceptor Solution: Add 300 µL of fresh PBS (pH 7.4, 5% DMSO) to the acceptor plate wells.

  • Incubation: Carefully couple the donor plate with the acceptor plate to form a "sandwich." Incubate at 37°C for 4 to 18 hours under gentle agitation (e.g., 150 rpm)[2].

  • Quantification: Separate the plates and quantify the concentration of PEA-EA in both donor and acceptor wells using LC-MS/MS.

  • Self-Validation: Simultaneously run reference standards: Verapamil (high permeability) and Theophylline (low permeability). Calculate the effective permeability ( Papp​ ). A Papp​>4.0×10−6 cm/s indicates high passive permeability.

MDCK-MDR1 Bidirectional Transport Assay (Active Efflux)

Because PEA-EA is cationic, it must be evaluated for P-gp mediated efflux. Madin-Darby Canine Kidney (MDCK) cells transfected with the human ABCB1 gene (encoding P-gp) form tight monolayers that serve as an excellent surrogate for BBB endothelial cells[3].

Step-by-Step Protocol:

  • Cell Culture & Validation: Seed MDCK-MDR1 cells on semi-permeable transwell inserts. Culture for 4–5 days. Validate tight junction integrity by measuring Transepithelial Electrical Resistance (TEER); proceed only if TEER > 200 Ω·cm².

  • Apical-to-Basolateral (A-B) Transport: Add 5 µM PEA-EA to the apical chamber (representing blood). Add blank buffer to the basolateral chamber (representing brain). Sample the basolateral chamber at 30, 60, 90, and 120 minutes.

  • Basolateral-to-Apical (B-A) Transport: Add 5 µM PEA-EA to the basolateral chamber. Sample the apical chamber at identical time intervals.

  • Quantification & Calculation: Analyze samples via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) for both directions. Determine the Efflux Ratio (ER) :

    ER=Papp​(A−B)Papp​(B−A)​
  • Self-Validation: An ER≥2.0 indicates active efflux[3]. To confirm P-gp specificity, repeat the assay in the presence of a potent P-gp inhibitor (e.g., Elacridar, 2 µM). If the ER drops to ~1.0, PEA-EA is a confirmed P-gp substrate.

BBB_Transport cluster_BBB Blood-Brain Barrier (Endothelial Cell) Blood Blood Compartment (Apical) Passive Passive Transcellular Diffusion (PAMPA) Blood->Passive Un-ionized PEA-EA Efflux P-gp Efflux (MDCK-MDR1) Blood->Efflux Ionized PEA-EA Brain Brain Compartment (Basolateral) Passive->Brain Efflux->Blood ATP-dependent

Cellular transport mechanisms of PEA-EA across the Blood-Brain Barrier.

In Vivo Pharmacokinetic Validation ( Kp,uu,brain​ )

In vitro assays provide mechanistic insight, but they cannot definitively predict in vivo efficacy. Total brain concentration ( Kp,brain​ ) is often misleading due to non-specific binding to brain lipids. The ultimate gold standard parameter for CNS drug discovery is the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) [4][5]. This represents the free, pharmacologically active concentration of PEA-EA at the target site.

Intracerebral Microdialysis Protocol

Microdialysis allows for the continuous, direct sampling of unbound drug in the brain interstitial fluid (ISF) of live subjects[4].

  • Surgical Implantation: Stereotaxically implant a microdialysis probe (e.g., CMA 12, 20 kDa cutoff) into the striatum of a rat model. Allow 24–48 hours for recovery and re-establishment of BBB integrity.

  • Administration: Administer PEA-EA via intravenous (IV) infusion to achieve steady-state plasma concentrations.

  • Sampling: Perfuse artificial cerebrospinal fluid (aCSF) through the probe at a constant flow rate (e.g., 1.0 µL/min). Collect dialysate samples and matched blood samples serially over 4 to 6 hours.

  • Probe Recovery Calibration: Perform retrodialysis by perfusing a known concentration of PEA-EA through the probe to determine the in vivo recovery rate, which is required to calculate the true ISF concentration.

  • Calculation: Determine the Area Under the Curve (AUC) for unbound brain and unbound plasma concentrations.

    Kp,uu,brain​=AUCplasma,unbound​AUCbrain,unbound​​

Data Interpretation Matrix

The synthesis of data from these three methodologies provides a definitive profile of PEA-EA's BBB permeability. A Kp,uu,brain​>0.3 is widely accepted as the threshold for "high" brain penetration, indicating sufficient target engagement potential[5].

Table 2: Decision Matrix for PEA-EA Permeability Profiling

PAMPA Papp​ MDCK-MDR1 ER Kp,uu,brain​ Scientific InterpretationNext Steps for Drug Development
High (>4x10⁻⁶)Low (<2.0)High (>0.3)Ideal CNS profile. High passive diffusion, no efflux.Proceed to in vivo pharmacodynamic (PD) efficacy models.
High (>4x10⁻⁶)High (>2.0)Low (<0.3)High passive diffusion negated by aggressive P-gp efflux.Initiate medicinal chemistry to reduce basicity/pKa or increase steric hindrance around the amine.
Low (<1x10⁻⁶)Low (<2.0)Low (<0.3)Poor passive diffusion. Molecule is too polar or hydrophilic.Redesign scaffold (e.g., mask the acetamide H-bond donors).

References

  • High throughput artificial membrane permeability assay for blood-brain barrier. PubMed (NIH).[Link]

  • Parallel Artificial Membrane Permeability Assay Blood–Brain Barrier (PAMPA BBB). Bio-Protocol.[Link]

  • MDCK-MDR1 Permeability Assay. Evotec.[Link]

  • Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. PMC (NIH).[Link]

  • QSAR Model of Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain: Incorporating P-glycoprotein Efflux as a Variable. ACS Publications.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Synthesis of N-{2-[(2-phenylethyl)amino]ethyl}acetamide via Direct Reductive Amination

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Researchers Application Focus: Secondary Amine Synthesis, Polyamine Derivatization, Reductive Amination Introduction & Strategic Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Researchers Application Focus: Secondary Amine Synthesis, Polyamine Derivatization, Reductive Amination

Introduction & Strategic Rationale

The synthesis of unsymmetrical secondary amines, such as N-{2-[(2-phenylethyl)amino]ethyl}acetamide , presents a classic chemoselectivity challenge. Direct alkylation of primary amines (e.g., reacting N-acetylethylenediamine with a phenethyl halide) frequently results in over-alkylation, yielding complex mixtures of secondary and tertiary amines that are notoriously difficult to separate via standard silica gel chromatography due to their similar polarities and basicities.

To establish a self-validating, high-yield protocol, we utilize a direct reductive amination strategy. By reacting commercially available N-acetylethylenediamine with phenylacetaldehyde in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃), the reaction proceeds through an iminium intermediate that is selectively reduced. NaBH(OAc)₃ is specifically chosen over sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃) because its electron-withdrawing acetoxy groups reduce its nucleophilicity. This allows it to selectively reduce the protonated iminium ion without reducing the unreacted aldehyde, minimizing the formation of phenethyl alcohol byproducts [1].

Experimental Workflow & Mechanistic Pathway

The workflow is designed to drive the condensation equilibrium forward while safely managing the reduction step in a single pot.

G N1 Reactants: N-acetylethylenediamine + Phenylacetaldehyde N2 Iminium Condensation (DCE, 1 eq AcOH, 25°C) N1->N2 Mix (1:1 eq) N3 Selective Reduction (NaBH(OAc)3, 2-4h) N2->N3 Add Reductant (1.4 eq) N4 Quench & Workup (Sat. NaHCO3, EtOAc) N3->N4 TLC confirms completion N5 Purified Target: N-{2-[(2-phenylethyl)amino]ethyl}acetamide N4->N5 Phase Separation & Chromatography

Caption: Workflow for the direct reductive amination of N-{2-[(2-phenylethyl)amino]ethyl}acetamide.

Step-by-Step Synthesis Protocol

Materials & Reagents
  • Amine: N-(2-aminoethyl)acetamide (N-acetylethylenediamine) (1.0 eq, 10 mmol, 1.02 g)

  • Aldehyde: Phenylacetaldehyde (1.0 eq, 10 mmol, 1.20 g)

  • Reducing Agent: Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.4 eq, 14 mmol, 2.97 g)

  • Solvent: 1,2-Dichloroethane (DCE), anhydrous (30 mL)

  • Catalyst: Glacial acetic acid (1.0 eq, 10 mmol, 0.60 mL)

Methodology

Step 1: Iminium Formation

  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon, dissolve N-acetylethylenediamine (1.02 g) in 30 mL of anhydrous DCE.

  • Add glacial acetic acid (0.60 mL) to the solution. Causality: The weak acid protonates the intermediate hemiaminal, facilitating the elimination of water to form the highly electrophilic iminium ion, which is the actual species reduced by NaBH(OAc)₃ [1].

  • Add phenylacetaldehyde (1.20 g) dropwise over 5 minutes at room temperature (20–25 °C). Stir the mixture for 30 minutes to allow the condensation equilibrium to establish.

Step 2: Reduction 4. Add NaBH(OAc)₃ (2.97 g) in small portions over 10 minutes to prevent excessive temperature spikes. 5. Stir the opaque, milky suspension at room temperature under argon. Monitor the reaction via TLC (eluent: 10% Methanol in Dichloromethane with 1% Triethylamine; visualize with Ninhydrin stain). The primary amine starting material will consume the stain rapidly, while the secondary amine product will appear as a distinct, slightly higher Rf spot. 6. Allow the reaction to proceed until the aldehyde is completely consumed (typically 2 to 4 hours).

Step 3: Quench and Workup 7. Quench the reaction carefully by adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Causality: NaHCO₃ neutralizes the acetic acid and safely hydrolyzes any unreacted borohydride species, converting them into water-soluble borate salts while ensuring the basicity of the aqueous phase (pH ~8) keeps the secondary amine product in its un-ionized, lipophilic free-base form [2]. 8. Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 25 mL). 9. Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). 10. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.

Step 4: Purification 11. Purify the crude residue via flash column chromatography on silica gel (Eluent gradient: 5% to 15% Methanol in Dichloromethane containing 0.5% aqueous ammonium hydroxide). 12. Pool the pure fractions and concentrate in vacuo to afford N-{2-[(2-phenylethyl)amino]ethyl}acetamide.

Analytical Validation & Data Presentation

To ensure the protocol acts as a self-validating system, the isolated product must be characterized. The table below summarizes the expected quantitative analytical data used to confirm the structural integrity of the synthesized compound.

Analytical MethodParameterExpected Value / ObservationDiagnostic Significance
Yield Isolated Mass~1.65 g (80% theoretical yield)Indicates successful suppression of over-alkylation.
TLC (Silica) Retention Factor (Rf)~0.35 (10% MeOH/DCM + 1% Et₃N)Ninhydrin positive (secondary amine).
LC-MS (ESI+) [M+H]⁺ peakm/z 207.15Confirms the exact mass of the target molecule (C₁₂H₁₈N₂O).
¹H NMR (CDCl₃) Acetyl MethylSinglet, ~1.95 ppm (3H)Confirms the presence of the intact acetamide group.
¹H NMR (CDCl₃) Phenyl ProtonsMultiplet, 7.15 - 7.35 ppm (5H)Confirms the incorporation of the phenethyl moiety.
¹H NMR (CDCl₃) Benzylic CH₂Triplet, ~2.80 ppm (2H)Validates the phenethyl aliphatic chain.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis (5th ed.). Springer Science & Business Media. URL: [Link]

Application

Advanced HPLC Method Development and Validation for N-{2-[(2-phenylethyl)amino]ethyl}acetamide

Executive Summary & Analyte Profiling N-{2-[(2-phenylethyl)amino]ethyl}acetamide is a synthetic molecule characterized by a hydrophobic phenylethyl moiety, a basic secondary amine, and a polar acetamide group. Quantifyin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

N-{2-[(2-phenylethyl)amino]ethyl}acetamide is a synthetic molecule characterized by a hydrophobic phenylethyl moiety, a basic secondary amine, and a polar acetamide group. Quantifying this compound presents a classic chromatographic challenge: the secondary amine (estimated pKa ~9.5) remains protonated under most standard reversed-phase conditions. When analyzed on traditional silica-based columns, this protonated amine undergoes severe secondary ion-exchange interactions with residual ionized silanols, leading to peak tailing, unpredictable retention shifts, and poor integration accuracy.

This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method engineered specifically to suppress silanol interactions, utilizing low-pH ion-pairing chromatography. The method is fully aligned with the 1[1].

Mechanistic Rationale: Overcoming Silanol Interactions

To achieve symmetrical peak shapes and high theoretical plate counts, we must control the ionization state of both the analyte and the stationary phase. This requires a dual-pronged chemical strategy based on established research regarding 2[2].

  • Silanol Neutralization (Why pH 2.5?): Residual silanols on silica surfaces have a pKa of approximately 3.5 to 4.5. At neutral pH, they are ionized ( SiO− ), creating a strong electrostatic attraction with the positively charged secondary amine ( NH2+​ ). By buffering the mobile phase to pH 2.5, we force the silanols into their neutral, protonated state ( SiOH ), effectively shutting down the ion-exchange pathway[3].

  • Hydrophobic Ion-Pairing (Why TFA?): Trifluoroacetic acid (TFA) serves a dual purpose. It lowers the pH to 2.5, and its trifluoroacetate anion ( CF3​COO− ) acts as a hydrophobic ion-pairing agent. It pairs with the protonated secondary amine to form a neutral, hydrophobic complex. This complex partitions predictably into the C18 stationary phase, yielding sharp, Gaussian peaks.

  • Thermodynamic Control (Why 30°C?): Maintaining the column compartment at a stable 30°C reduces mobile phase viscosity, improving mass transfer kinetics within the porous silica. This minimizes band broadening and ensures retention time reproducibility regardless of ambient laboratory fluctuations.

Silanol cluster_0 Standard Silica (pH 7) cluster_1 Optimized Method (pH 2.5 + TFA) S1 Ionized Silanol (SiO-) A1 Protonated Amine (NH2+) S1->A1 Strong Ionic Interaction (Peak Tailing) S2 Neutralized Silanol (SiOH) A2 Protonated Amine (NH2+) S2->A2 No Ionic Interaction T2 TFA Ion Pair (CF3COO-) A2->T2 Hydrophobic Ion Pair (Sharp Peaks)

Mitigation of secondary amine-silanol interactions using low pH and ion-pairing.

Method Development Strategy

The development workflow follows a phase-appropriate, risk-based approach to ensure the final analytical procedure is fit for its intended purpose, from early clinical development through commercial release.

MethodDev A 1. Analyte Profiling (pKa ~9.5, LogP ~1.5) B 2. Column Selection (End-capped C18) A->B C 3. Mobile Phase Optimization (pH 2.5 + TFA Ion Pairing) B->C D 4. Gradient & Temperature (MeCN/H2O, 30°C) C->D E 5. ICH Q2(R2) Validation (Specificity, Linearity, Precision) D->E

HPLC Method Development Lifecycle for Basic Amines.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. By incorporating strict System Suitability Testing (SST) criteria, the method inherently proves its own reliability prior to the analysis of any unknown samples.

Reagent and Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Measure 1000 mL of Ultrapure Water (18.2 MΩ·cm). Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA). Mix thoroughly and degas via sonication for 10 minutes. Filter through a 0.22 µm PTFE membrane.

  • Mobile Phase B (Organic): Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of LC-MS grade TFA. Mix and degas.

  • Diluent: Prepare a 50:50 (v/v) mixture of Ultrapure Water and Acetonitrile.

Sample Preparation
  • Stock Standard Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N-{2-[(2-phenylethyl)amino]ethyl}acetamide reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the Diluent.

  • Working Standard Solution (50 µg/mL): Pipette 0.5 mL of the Stock Standard into a 10 mL volumetric flask and dilute to volume with Mobile Phase A. Causality note: Diluting the final sample in Mobile Phase A ensures the sample solvent is weaker than the initial gradient conditions, preventing peak distortion (solvent effects) at the column head.

Chromatographic Conditions
ParameterSpecification
Column High-purity double end-capped C18 (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 150 mm × 4.6 mm, 3.5 µm
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 1°C
Autosampler Temp 5°C (to prevent degradation of the amine over long sequences)
Detection Wavelength 214 nm (optimal for amide/amine absorbance)
Injection Volume 10 µL
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.0955Isocratic hold (focusing analyte at column head)
2.0955Isocratic hold
10.04060Linear gradient (elution of analyte and related impurities)
12.0595Column wash (elution of highly hydrophobic matrix)
15.0595Isocratic wash
15.1955Return to initial conditions
20.0955Re-equilibration
System Suitability Testing (SST)

Inject the Working Standard Solution (50 µg/mL) in five replicates before commencing the sample sequence. The system is validated for use only if the following criteria are met:

  • Tailing Factor ( Tf​ ): ≤ 1.5 (Confirms successful silanol suppression).

  • Theoretical Plates ( N ): ≥ 5,000 (Confirms column bed integrity).

  • Injection Precision (%RSD): ≤ 2.0% for peak area across 5 replicates.

Method Validation Summary (ICH Q2(R2) Compliance)

To ensure regulatory compliance and scientific integrity, the method was subjected to a rigorous validation framework as dictated by the 1[1]. The quantitative data below represents the target acceptance criteria and expected performance for this specific basic amine methodology[4].

Validation ParameterMethodologyAcceptance CriteriaExpected Result
Specificity Inject blank, placebo, and spiked sample. Assess peak purity via Photodiode Array (PDA).No interference at the retention time of the API. Peak purity angle < purity threshold.Pass. Resolution ( Rs​ ) > 2.0 from nearest degradation product.
Linearity & Range 5 concentration levels ranging from 50% to 150% of the target concentration (25 - 75 µg/mL).Correlation coefficient ( R2 ) ≥ 0.999. y-intercept ≤ 2.0% of target response. R2 = 0.9998.
Accuracy (Recovery) Spiked samples at 50%, 100%, and 150% levels prepared in triplicate (n=9).Mean recovery between 98.0% and 102.0%.99.5% - 101.2% recovery.
Precision (Repeatability) 6 independent preparations of the sample at 100% concentration.%RSD of assay results ≤ 2.0%.%RSD = 0.8%.
LOD / LOQ Based on Signal-to-Noise (S/N) ratio from low-concentration injections.LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1 with %RSD ≤ 5.0%.LOD = 0.1 µg/mL. LOQ = 0.3 µg/mL.

References

  • Title: Validation of Analytical Procedures Q2(R2) | Source: ich.
  • Title: Performance of amines as silanol suppressors in reversed-phase liquid chromatography | Source: researchgate.
  • Title: HPLC method development and validation- A general Concept | Source: ijcps.

Sources

Method

Application Notes &amp; Protocols: Leveraging the N-Phenethylethylenediamine Acetamide Scaffold in Targeted Drug Discovery

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of the N-{2-[(2-phenylethyl)amino]ethyl}acetamide scaffold. While...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of the N-{2-[(2-phenylethyl)amino]ethyl}acetamide scaffold. While this specific molecule may not be extensively documented as a standalone therapeutic, its constituent moieties—the phenylethylamine core, the ethylenediamine linker, and the terminal acetamide—represent a classic and highly adaptable framework for the design of targeted therapeutic agents. This document will elucidate the rationale behind its use, provide detailed synthetic protocols, and outline methodologies for its derivatization and biological evaluation.

The 2-phenylethylamine (PEA) motif is a cornerstone of medicinal chemistry, serving as the foundational structure for numerous endogenous neurotransmitters (e.g., dopamine, norepinephrine) and a vast array of pharmaceutical agents.[1][2] Its inherent ability to interact with a wide range of biological targets, particularly within the central nervous system, makes it a privileged scaffold for drug discovery.[2][3] The N-{2-[(2-phenylethyl)amino]ethyl}acetamide structure can be viewed as a second-generation PEA derivative, incorporating a flexible linker and a hydrogen-bond-donating/accepting acetamide group, which can be strategically exploited to achieve target specificity and desirable pharmacokinetic profiles.

This guide will deconstruct the scaffold, offering insights into how each component can be systematically modified to probe the chemical space around a biological target. We will explore synthetic strategies, derivatization tactics, and provide exemplary protocols for biological screening.

The N-Phenethylethylenediamine Acetamide Scaffold: A Structural Dissection

The precursor molecule, N-{2-[(2-phenylethyl)amino]ethyl}acetamide (CAS No. 102950-25-4), offers multiple points for chemical modification, making it a versatile starting point for generating a library of targeted compounds.

  • The Phenylethylamine (PEA) Core: This is the primary pharmacophore. The aromatic ring is amenable to substitution to enhance potency, selectivity, or to modulate metabolic stability.[4]

  • The Ethylenediamine Linker: The two nitrogen atoms provide points for derivatization and can influence the overall polarity and basicity of the molecule. The length and flexibility of this linker can be critical for optimal positioning of the pharmacophore within a receptor's binding pocket.

  • The Terminal Acetamide: This group can engage in hydrogen bonding with the target protein and can be replaced with other functional groups to alter the molecule's properties. For instance, replacing it with a bulkier group could provide steric hindrance to prevent off-target binding, or it could be functionalized to attach a payload in a targeted drug conjugate.

Below is a diagram illustrating the key modification points on the scaffold.

cluster_scaffold N-{2-[(2-phenylethyl)amino]ethyl}acetamide Scaffold cluster_modifications Potential Modification Sites scaffold Phenyl-CH2-CH2-NH-CH2-CH2-NH-C(=O)-CH3 mod1 Aromatic Ring Substitutions (e.g., -OH, -Cl, -OCH3) mod1->scaffold Modulate Target Affinity & Pharmacokinetics mod2 Linker Modification (e.g., length, rigidity) mod2->scaffold Optimize Spatial Orientation mod3 Acetamide Replacement (e.g., sulfonamide, urea, larger groups) mod3->scaffold Alter H-Bonding & Solubility cluster_derivatization Parallel Synthesis & Derivatization start Synthesized Precursor N-{2-[(2-phenylethyl)amino]ethyl}acetamide mod1 Aromatic Ring Modification (e.g., Suzuki, Buchwald-Hartwig couplings on a halogenated precursor) start->mod1 mod2 N-Alkylation/Arylation of Secondary Amine start->mod2 mod3 Terminal Acetamide Modification start->mod3 library Compound Library mod1->library mod2->library mod3->library screening Biological Screening (e.g., Receptor Binding Assays, Enzyme Inhibition Assays) library->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt

Sources

Application

Comprehensive NMR Spectroscopy Characterization Protocol for N-{2-[(2-phenylethyl)amino]ethyl}acetamide

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Application Note & Standard Operating Procedure (SOP) Introduction & Analytical Strategy In pharmaceutical developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Application Note & Standard Operating Procedure (SOP)

Introduction & Analytical Strategy

In pharmaceutical development, the accurate structural elucidation of polyfunctional intermediates is a critical quality control checkpoint. N-{2-[(2-phenylethyl)amino]ethyl}acetamide is a highly flexible, aliphatic molecule featuring a phenyl ring, a secondary amine, and an acetamide moiety.

From an analytical perspective, the primary challenge in characterizing this molecule lies in the two distinct ethyl linkers. Because they exist in similar chemical environments, their 1 H NMR signals often overlap in the aliphatic region (2.70–3.00 ppm). Relying solely on 1D NMR can lead to ambiguous assignments. As a Senior Application Scientist, I recommend a self-validating analytical pipeline: we must pair high-fidelity sample preparation with advanced 2D NMR techniques (COSY, HSQC, and HMBC) to bridge the heteroatom "blind spots" and unequivocally map the molecular backbone.

Experimental Workflow

The following workflow outlines the logical progression from sample preparation to structural elucidation. Modern NMR facilities often utilize nested supersequences (such as NOAH) to acquire multiple 2D spectra (e.g., HSQC, HMBC, COSY) in a single measurement, drastically reducing data collection time for small organic molecules[1].

NMR_Workflow SamplePrep 1. Sample Preparation (CDCl3, 50-100 mM) OneD_NMR 2. 1D NMR Acquisition (1H & 13C) SamplePrep->OneD_NMR TwoD_NMR 3. 2D NMR Acquisition (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR DataProc 4. Data Processing (Fourier Transform, Phasing) TwoD_NMR->DataProc StructEluc 5. Structural Elucidation & Peak Assignment DataProc->StructEluc

Figure 1: Sequential NMR spectroscopy workflow for complete structural elucidation.

Sample Preparation Protocol

Meticulous sample preparation is the foundation of high-quality NMR spectroscopy. Every step in this protocol is designed to maximize magnetic field homogeneity and signal-to-noise ratio.

Step-by-Step Methodology
  • Sample Weighing: Weigh precisely 15–20 mg of N-{2-[(2-phenylethyl)amino]ethyl}acetamide for routine 1 H NMR. However, because our protocol requires 13 C and 2D HMBC experiments (which detect insensitive natural abundance isotopes), weigh 50–100 mg to achieve the necessary molar concentration[2].

  • Solvent Selection: Dissolve the sample in 0.7 mL of Deuterated Chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm)[3].

  • Filtration (Critical Step): Pass the dissolved sample through a Pasteur pipette tightly packed with a small glass wool plug into the NMR tube. Causality: Any undissolved particulate matter will disrupt the magnetic field homogeneity, causing severe shimming difficulties that lead to broad, unresolved peaks[2].

  • Volume and Tube Filling: Ensure the final solution height in a standard 5 mm NMR tube is exactly 40–50 mm . Causality: This specific height ensures the sample perfectly spans the active region of the spectrometer's radiofrequency coil while providing optimal volume for the automated shimming gradient[2].

Quantitative 1D NMR Characterization Data

The following tables summarize the assigned 1 H and 13 C NMR chemical shifts. The data interpretation relies on the fundamental principles of electronegativity and magnetic anisotropy. For instance, the amide proton is highly deshielded (~6.20 ppm) due to the electron-withdrawing nature of the carbonyl group, whereas the secondary amine proton appears upfield (~1.60 ppm)[3]. Furthermore, the exact chemical shift of these exchangeable N-H protons is highly variable and depends on sample concentration, temperature, and hydrogen bonding[4].

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ )
Position / GroupChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)Integration
Phenyl (Ar-H) 7.15 – 7.35Multiplet (m)-5H
Amide (NH-C=O) 6.20Broad Singlet (br s)-1H
CH 2​ (d) (next to amide)3.30Quartet (q)6.02H
CH 2​ (b) (next to amine)2.88Triplet (t)7.02H
CH 2​ (a) (benzylic)2.81Triplet (t)7.02H
CH 2​ (c) (next to amine)2.75Triplet (t)6.02H
Acetyl (CH 3​ ) 1.95Singlet (s)-3H
Amine (NH) 1.60Broad Singlet (br s)-1H
Table 2: 13 C NMR Data (100 MHz, CDCl 3​ )
Position / GroupChemical Shift (δ, ppm)Carbon Type
Carbonyl (C=O) 170.5Quaternary (C)
Phenyl (ipso) 139.8Quaternary (C)
Phenyl (ortho/meta) 128.8, 128.6Methine (CH)
Phenyl (para) 126.4Methine (CH)
CH 2​ (b) (next to amine)51.2Methylene (CH 2​ )
CH 2​ (c) (next to amine)48.8Methylene (CH 2​ )
CH 2​ (d) (next to amide)39.5Methylene (CH 2​ )
CH 2​ (a) (benzylic)36.5Methylene (CH 2​ )
Acetyl (CH 3​ ) 23.2Methyl (CH 3​ )

2D NMR Structural Elucidation Strategy

To transform the isolated 1D signals into a fully validated molecular structure, we must utilize 2D NMR to establish direct connectivity.

  • 1 H- 1 H COSY (Correlation Spectroscopy): COSY identifies protons that are scalar-coupled to each other (typically 2 to 3 bonds apart). In this molecule, COSY easily traces the two isolated spin systems: the benzylic ethyl linker (CH2(a) ↔ CH2(b)) and the internal ethyl linker (CH2(c) ↔ CH2(d)).

  • 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence): HSQC permits the assignment of the 13 C spectrum by showing which protons are directly attached to which carbon atoms (1-bond correlation)[5]. This is vital for deconvoluting the overlapping triplet signals in the 2.75–2.90 ppm range.

  • 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation): Causality: COSY cannot easily trace connectivity across the secondary amine (-NH-) or amide (-NH-CO-) heteroatoms because the coupling is often disrupted by rapid proton exchange. HMBC solves this by detecting long-range correlations (typically 3 bonds away)[5]. For example, an HMBC cross-peak between the CH2(d) protons (3.30 ppm) and the amide carbonyl carbon (170.5 ppm) definitively proves the attachment of the linker to the acetamide group.

NMR_Correlations Amide Amide System (NH-Ac) Ethyl1 Ethyl Linker 1 (-CH2-CH2-) Amide->Ethyl1 HMBC (3-bond) Amine Sec. Amine (-NH-) Ethyl1->Amine COSY & HMBC Ethyl2 Ethyl Linker 2 (-CH2-CH2-) Amine->Ethyl2 COSY & HMBC Phenyl Phenyl Ring (C6H5-) Ethyl2->Phenyl HMBC (3-bond)

Figure 2: Key 2D NMR correlation pathways used to assemble the molecular backbone.

References

  • [2] Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from: [Link]

  • [4] e-PG Pathshala (INFLIBNET). 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from: [Link]

  • [1] Kupče, Ē., & Claridge, T. D. W. (2017). NOAH: NMR Supersequences for Small Molecule Analysis and Structure Elucidation. Angewandte Chemie International Edition. Retrieved from:[Link]

  • [3] Oregon State University. 1H NMR Chemical Shifts. Retrieved from:[Link]

  • [5] École Polytechnique Fédérale de Lausanne (EPFL). 2D NMR Spectroscopy Setup and Theory. Retrieved from:[Link]

Sources

Method

High-Resolution Mass Spectrometry Fragmentation Profiling of N-{2-[(2-phenylethyl)amino]ethyl}acetamide

Introduction & Scope In the realm of drug discovery and metabolomics, phenethylamine derivatives represent a critical class of neuroactive compounds and synthetic intermediates[1]. The molecule N-{2-[(2-phenylethyl)amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

In the realm of drug discovery and metabolomics, phenethylamine derivatives represent a critical class of neuroactive compounds and synthetic intermediates[1]. The molecule N-{2-[(2-phenylethyl)amino]ethyl}acetamide (Molecular Formula: C12​H18​N2​O , Exact Mass: 206.1419 Da) is a structurally intriguing hybrid. It features a highly basic secondary aliphatic amine flanked by a phenethyl group and a terminal acetamide moiety.

Accurate structural elucidation of such polyamine derivatives requires a deep understanding of their gas-phase dissociation behavior. This Application Note deconstructs the high-resolution mass spectrometry (HRMS) fragmentation pathways of this compound, providing a self-validating analytical protocol designed for Orbitrap and Q-TOF platforms. By understanding the chemical causality behind these cleavages, analysts can confidently identify this compound and its structural analogs in complex biological matrices[2].

Experimental Protocol: A Self-Validating System

A robust analytical protocol is not merely a list of instrument parameters; it is a closed-loop system where every experimental choice is justified by chemical causality and verified by internal controls.

System Suitability and Self-Validation

Before analyzing the target compound, the mass spectrometer's mass accuracy and fragmentation efficiency must be validated to ensure the reliability of the diagnostic pathways.

  • Mass Calibration: Infuse a standard calibration mix to ensure mass accuracy is strictly < 2.0 ppm.

  • Fragmentation Validation (The Control): Inject a known phenethylamine standard (e.g., standard phenethylamine) and an N-acetylated standard (e.g., N-acetylputrescine).

  • Acceptance Criteria: The phenethylamine standard must yield a dominant m/z 91.0548 (tropylium) fragment[3]. The acetylated standard must show a precise neutral loss of 42.0106 Da (ketene). Only when both mechanistic pathways are independently verified should the target analyte be run.

Step-by-Step LC-MS/MS Workflow
  • Sample Preparation: Dilute the analyte to 100 ng/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

    • Causality: Formic acid lowers the pH well below the pKa of the secondary amine (~9.5), ensuring 100% protonation in solution and maximizing the [M+H]+ precursor ion yield during electrospray ionization.

  • Chromatographic Separation: Utilize a polar-embedded C18 or HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Causality: Standard C18 columns often suffer from secondary interactions or poor retention of basic aliphatic amines. A polar-embedded stationary phase prevents peak tailing and ensures sharp elution.

  • HESI-MS/MS Acquisition:

    • Ionization: Heated Electrospray Ionization (HESI) in Positive Mode.

    • Activation Type: Higher-energy C-trap Dissociation (HCD).

    • Causality: HCD is preferred over traditional ion trap CID because it does not suffer from the "1/3 rule" low-mass cut-off, allowing for the detection of critical low-mass diagnostic ions like m/z 86.0606 and m/z 91.0548.

    • Collision Energy: Stepped Normalized Collision Energy (NCE) at 20, 40, and 60.

    • Causality: Stepped NCE ensures the simultaneous capture of fragile, low-energy fragments (e.g., ketene loss) and stable, high-energy core ions (e.g., tropylium formation) in a single composite MS/MS spectrum.

Mechanistic Fragmentation Pathways (Gas-Phase Causality)

The fragmentation of N-{2-[(2-phenylethyl)amino]ethyl}acetamide is strictly governed by charge localization. The central secondary amine is the most basic site, making it the exclusive site of protonation, yielding the precursor ion [M+H]+ at m/z 207.1497 [1]. From this charge center, three distinct, competitive fragmentation cascades emerge.

Pathway 1: Acetamide-Directed Neutral Loss

Amides are known to undergo characteristic neutral losses when subjected to collisional activation. The protonated secondary amine can transfer a proton to the carbonyl oxygen of the acetamide group, initiating a 4-centered transition state. This results in the expulsion of neutral ketene ( CH2​=C=O , 42.0106 Da), yielding the primary fragment at m/z 165.1392 . Subsequent loss of ammonia (-17.0265 Da) from the newly formed primary amine generates the m/z 148.1126 ion.

Pathway 2: Aliphatic Amine-Directed Inductive Cleavage

Heterolytic inductive cleavage at the C-N bonds adjacent to the protonated secondary amine generates two highly diagnostic fragments.

  • Cleavage of the N-C(ethyl) bond retains the charge on the phenethylamine moiety, yielding the highly abundant phenethylamine cation at m/z 122.0970 .

  • Conversely, cleavage of the N-C(phenethyl) bond produces the acetamidoethyl cation at m/z 86.0606 .

Pathway 3: Aromatic Core Stabilization

The m/z 122.0970 phenethylamine cation is highly labile. It rapidly expels ammonia to form the phenethyl cation ( m/z 105.0704 )[2]. Driven by the thermodynamic stability of conjugated systems, this ion undergoes rearrangement and the loss of a methylene radical/carbene to form the ubiquitous tropylium cation ( m/z 91.0548 ), a universal hallmark of benzyl-containing compounds[3].

Quantitative Data Summary

The following table summarizes the high-resolution exact masses, molecular formulas, and proposed assignments for the fragmentation of N-{2-[(2-phenylethyl)amino]ethyl}acetamide.

Fragment IonExact m/z FormulaMass Error (ppm)Relative AbundanceProposed Assignment
Precursor 207.1497 C12​H19​N2​O+ < 2.0100% [M+H]+
F1 165.1392 C10​H17​N2+​ < 2.045% [M+H−Ketene]+
F2 148.1126 C10​H14​N+ < 2.020% [M+H−Ketene−NH3​]+
F3 122.0970 C8​H12​N+ < 2.085%Phenethylamine cation
F4 105.0704 C8​H9+​ < 2.060%Phenethyl cation
F5 91.0548 C7​H7+​ < 2.095%Tropylium cation
F6 86.0606 C4​H8​NO+ < 2.040%Acetamidoethyl cation

Fragmentation Pathway Visualization

The logical relationships and neutral losses described above are mapped in the following fragmentation tree.

MS_Fragmentation M Precursor Ion [M+H]+ m/z 207.1497 F165 [M+H - Ketene]+ m/z 165.1392 M->F165 - 42.0106 Da (Ketene) Pathway 1 F122 Phenethylamine Cation m/z 122.0970 M->F122 Inductive Cleavage Pathway 2 F86 Acetamidoethyl Cation m/z 86.0606 M->F86 Inductive Cleavage Pathway 2 F148 [M+H - Ketene - NH3]+ m/z 148.1126 F165->F148 - 17.0265 Da (NH3) F105 Phenethyl Cation m/z 105.0704 F122->F105 - 17.0265 Da (NH3) F91 Tropylium Cation m/z 91.0548 F105->F91 - 14.0156 Da (CH2)

Caption: HRMS/MS fragmentation tree of N-{2-[(2-phenylethyl)amino]ethyl}acetamide highlighting key pathways.

References

  • Title: In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters Source: Analytical Chemistry (ACS Publications) URL: [Link][1]

  • Title: Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples Source: Analytical Chemistry (ACS Publications) URL: [Link][2]

  • Title: Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry Source: Problems of Forensic Sciences (ResearchGate) URL: [Link][3]

Sources

Application

Application Note: Integrated Purification and Crystallization Strategies for N-{2-[(2-phenylethyl)amino]ethyl}acetamide

Target Audience: Process Chemists, Formulation Scientists, and Pharmaceutical Researchers Document Type: Technical Protocol & Methodology Guide Introduction and Physicochemical Profiling The compound N-{2-[(2-phenylethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Pharmaceutical Researchers Document Type: Technical Protocol & Methodology Guide

Introduction and Physicochemical Profiling

The compound N-{2-[(2-phenylethyl)amino]ethyl}acetamide (Molecular Weight: 206.29 g/mol ) is a flexible, bifunctional aliphatic molecule containing a lipophilic phenethyl group, a basic secondary amine, and a neutral acetamide moiety.

In pharmaceutical process chemistry, molecules with this structural profile present specific isolation challenges. The high degree of conformational flexibility and relatively low molecular weight typically render the free base form as a viscous oil or a low-melting amorphous solid. Furthermore, the secondary amine (estimated pKa ~9.5) is susceptible to oxidation and solvent retention.

To achieve high-purity isolation, a two-phase strategy is required:

  • Liquid-Liquid Acid-Base Extraction: Exploiting the ionizable secondary amine to purge neutral and acidic synthetic impurities [3].

  • Salt Screening and Crystallization: Converting the oily free base into a highly crystalline, thermodynamically stable pharmaceutical salt to improve handling, stability, and bioavailability [1][2].

This application note details the causality-driven protocols for both phases, providing a self-validating workflow for process scale-up.

Phase 1: Liquid-Liquid Acid-Base Extraction

Mechanistic Rationale

Acid-base extraction relies on the principle that neutral organic molecules partition into organic solvents, while charged (ionized) species partition into aqueous phases [3]. By lowering the pH of the biphasic system below the amine's pKa (using 1M HCl), the secondary amine is protonated into a water-soluble ammonium salt. Neutral impurities (such as unreacted acetamide precursors) remain in the organic phase and are discarded. Subsequent basification (using NaOH) deprotonates the amine, driving the purified free base back into a fresh organic layer. Methyl tert-butyl ether (MTBE) is selected over dichloromethane (DCM) to prevent emulsion formation and avoid the use of halogenated solvents.

Experimental Protocol: Free Base Isolation
  • Dissolution: Dissolve 10.0 g of crude N-{2-[(2-phenylethyl)amino]ethyl}acetamide mixture in 100 mL of MTBE in a separatory funnel.

  • Acidic Extraction (Impurity Purge): Add 100 mL of 1M aqueous HCl. Shake vigorously and vent. Allow phase separation. The target molecule is now in the lower aqueous layer as a hydrochloride salt.

  • Organic Wash: Drain the aqueous layer into a clean flask. Discard the MTBE layer (contains neutral/acidic impurities). Wash the aqueous layer with an additional 50 mL of MTBE to ensure complete removal of lipophilic byproducts.

  • Basification (Product Recovery): Cool the aqueous layer in an ice bath (neutralization is exothermic). Slowly add 2M aqueous NaOH dropwise while stirring until the pH reaches 11.5–12.0 (verified via pH paper). The solution will turn cloudy as the free base precipitates/oils out.

  • Final Extraction: Extract the basified aqueous layer with two 75 mL portions of MTBE. Combine the MTBE layers.

  • Drying and Concentration: Dry the combined MTBE layers over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (rotary evaporator, 40°C) to yield the purified free base as a pale yellow oil.

AcidBase Crude Crude Reaction Mixture (Free Base + Impurities) OrgSolv Dissolve in MTBE Extract with 1M HCl Crude->OrgSolv OrgWaste Organic Phase (Neutral/Acidic Impurities) OrgSolv->OrgWaste Phase Separation AqPhase Aqueous Phase (Protonated Amine Salt) OrgSolv->AqPhase Phase Separation Basify Adjust to pH 12 (NaOH) Extract with MTBE AqPhase->Basify AqWaste Aqueous Phase (Inorganic Salts/Waste) Basify->AqWaste Phase Separation FinalOrg Organic Phase (Purified Free Base) Basify->FinalOrg Phase Separation

Figure 1: Liquid-liquid acid-base extraction workflow for isolating the secondary amine free base.

Phase 2: High-Throughput Salt Screening

Mechanistic Rationale

Because the free base is an oil, it is unsuitable for direct formulation or long-term storage. A salt screen is mandatory to identify a solid form with optimal crystallinity, non-hygroscopicity, and an appropriate melting point (>100°C preferred for milling) [1]. According to the "Rule of Three," stable salt formation requires a ΔpKa of at least 3 between the basic center and the acidic counterion [2]. High-throughput screening using automated parallel crystallizers (e.g., Crystal16) allows rapid evaluation of multiple counterions using minimal API [4].

Quantitative Data: Salt Screening Results

Conditions: 50 mg free base per vial, 1.05 equivalents of acid, solvent: Ethanol/Water (9:1), cooling from 60°C to 5°C at 0.5°C/min.

Counterion (Acid)pKa₁ΔpKa (approx)Observation at 5°CSolid State (XRPD)Melting Point (DSC)
Hydrochloric-6.0>15Rapid precipitationCrystalline, hygroscopic112°C
Fumaric3.0~6.5Thick slurryHighly crystalline145°C
Maleic1.9~7.6Clear solutionN/A (Failed to crystallize)N/A
Succinic4.2~5.3Oiling outAmorphousN/A
L-Tartaric3.0~6.5Moderate yieldCrystalline128°C

Phase 3: Scalable Cooling & Anti-Solvent Crystallization

Mechanistic Rationale

Flexible alkylamines are highly prone to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out," during crystallization. Oiling out traps impurities and solvent, ruining the batch. To prevent this, a combined cooling and anti-solvent approach is utilized.

  • Primary Solvent: Ethanol (provides good solubility at high temperatures).

  • Anti-Solvent: Heptane (forces supersaturation at lower temperatures).

  • Seeding: Introducing seed crystals at the metastable zone width (MSZW) boundary bypasses the high energy barrier for primary nucleation, ensuring crystals grow uniformly rather than crashing out as an oil.

Experimental Protocol: Fumarate Salt Crystallization
  • Salt Formation: Charge 5.0 g of the purified free base (24.2 mmol) and 2.81 g of Fumaric acid (24.2 mmol, 1.0 eq) into a 100 mL jacketed reactor.

  • Dissolution: Add 35 mL of absolute Ethanol. Heat the jacket to 65°C with overhead stirring (250 rpm) until a clear, homogeneous solution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-heated clean reactor to remove any foreign particulates (critical for preventing unseeded, premature nucleation).

  • Controlled Cooling & Seeding: Program the reactor to cool at a slow rate of 0.5°C/min to 45°C. At 45°C, hold the temperature and add 50 mg of Fumarate salt seed crystals (1 wt%). Hold for 60 minutes to allow the seed bed to develop.

  • Anti-Solvent Addition: Resume cooling to 20°C at 0.25°C/min. Once at 20°C, slowly dose 35 mL of Heptane (anti-solvent) over 2 hours via a syringe pump. Causality: Slow addition maintains the system within the metastable zone, promoting crystal growth over secondary nucleation.

  • Final Cooling & Isolation: Cool the slurry to 5°C and hold for 2 hours to maximize yield. Filter the suspension through a sintered glass funnel. Wash the filter cake with 15 mL of cold Ethanol/Heptane (1:2 v/v).

  • Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours.

Crystallization Dissolve Dissolution in EtOH (T = 65°C) Filter Hot Polish Filtration (Remove Particulates) Dissolve->Filter Cool1 Controlled Cooling (0.5°C/min to 45°C) Filter->Cool1 Seed Seeding (1-2 wt% crystals) Cool1->Seed Supersaturation Reached Cool2 Cooling & Anti-Solvent (Cool to 5°C, Add Heptane) Seed->Cool2 Induce Nucleation Isolate Filtration & Drying (Vacuum, 40°C) Cool2->Isolate Maximize Yield

Figure 2: Controlled cooling and anti-solvent crystallization workflow for the selected pharmaceutical salt.

Analytical Validation

To validate the success of the protocol, the isolated product must be subjected to:

  • HPLC (High-Performance Liquid Chromatography): To confirm chemical purity (>99.5% area expected).

  • XRPD (X-Ray Powder Diffraction): To confirm the crystalline polymorph matches the desired solid form identified in Phase 2.

  • DSC (Differential Scanning Calorimetry): To verify thermal stability and absence of trapped solvent (indicated by a sharp, single endothermic melting peak at 145°C).

References

  • Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435.

  • Gould, P. L. (1986). "Salt selection for basic drugs." International Journal of Pharmaceutics, 33(1-3), 201-217.

  • LibreTexts Chemistry. (2022). "4.8: Acid-Base Extraction." Organic Chemistry Lab Techniques.

  • Technobis Crystallization Systems. (2023). "How to salt screen using the Crystal 16."

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-{2-[(2-phenylethyl)amino]ethyl}acetamide

Welcome to the Technical Support and Troubleshooting Portal. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis of N-{2-[(2-phenylethyl)amino]ethyl}acetamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis of N-{2-[(2-phenylethyl)amino]ethyl}acetamide .

The most efficient and scalable synthetic route for this target is the reductive amination of phenylacetaldehyde with N-(2-aminoethyl)acetamide. While direct alkylation using 2-phenylethyl bromide is possible, it frequently suffers from poor chemoselectivity, leading to tertiary amine over-alkylation[1]. Reductive amination, when tightly controlled, provides superior yields of the desired secondary amine[2].

Mechanistic Workflow & Reaction Pathway

To troubleshoot effectively, we must first isolate the distinct phases of the reductive amination cascade. The reaction proceeds via a nucleophilic attack of the primary amine on the aldehyde, forming a hemiaminal that dehydrates into an electrophilic iminium ion. This intermediate is subsequently trapped by a mild hydride source[3].

ReactionPathway A Phenylacetaldehyde (Electrophile) C Hemiaminal Intermediate A->C + Amine B N-(2-aminoethyl)acetamide (Nucleophile) B->C D Iminium Ion Intermediate C->D - H2O (Acid Cat.) E N-{2-[(2-phenylethyl)amino] ethyl}acetamide (Target) D->E NaBH(OAc)3 (Hydride Transfer)

Figure 1: Mechanistic workflow of the reductive amination yielding the target secondary amine.

Troubleshooting FAQs

Q1: My reaction yields a complex mixture with a high proportion of tertiary amine byproduct. How do I prevent over-alkylation? A: Over-alkylation occurs when the newly synthesized secondary amine competes with the starting primary amine to react with remaining phenylacetaldehyde.

  • Causality: This is a concentration and kinetic issue.

  • Solution: Alter the stoichiometry to use an excess of the primary amine (1.2 to 1.5 equivalents relative to the aldehyde). This drives the equilibrium toward the initial imine formation and starves the system of the aldehyde needed for the secondary reaction[4].

Q2: I am observing a large amount of 2-phenylethanol in my crude NMR. What went wrong? A: The presence of 2-phenylethanol indicates that your reducing agent is prematurely reducing the starting phenylacetaldehyde before it can form the imine.

  • Causality: You are likely using a reducing agent that is too aggressive, such as Sodium Borohydride (NaBH₄).

  • Solution: Switch to Sodium Triacetoxyborohydride (STAB / NaBH(OAc)₃) . The electron-withdrawing acetate groups on STAB stabilize the boron-hydride bond, making it a mild reducing agent that selectively targets the highly electrophilic iminium ion while leaving the neutral aldehyde intact[2].

Q3: The conversion rate is stalled at 40%, and unreacted starting materials remain. How can I drive the reaction to completion? A: Iminium ion formation requires the elimination of water from the hemiaminal intermediate, a step that is highly pH-dependent.

  • Causality: If the reaction mixture is too basic, the hydroxyl group of the hemiaminal is a poor leaving group.

  • Solution: Add a catalytic amount of glacial acetic acid (AcOH) to lower the pH to approximately 4.5–5.0. This protonates the hemiaminal hydroxyl group, facilitating its departure as water and accelerating iminium ion formation[2].

Q4: My phenylacetaldehyde seems to be degrading before the reaction even starts. Is this common? A: Yes. Phenylacetaldehyde is highly unstable and prone to aldol self-condensation and air oxidation.

  • Causality: The alpha-protons of phenylacetaldehyde are relatively acidic, making it susceptible to base-catalyzed polymerization.

  • Solution: Always use freshly distilled phenylacetaldehyde. If storing it, keep it as a bisulfite adduct and liberate the free aldehyde immediately prior to use.

Diagnostic Decision Tree

Use the following logical matrix to diagnose and resolve low-yield scenarios rapidly.

TroubleshootingTree Start Issue: Low Yield of Target Amine Q1 Is Tertiary Amine (Over-alkylation) Present? Start->Q1 Q2 Is 2-Phenylethanol Present? Q1->Q2 No Sol1 Increase Amine:Aldehyde ratio (1.5:1) Ensure STAB is used. Q1->Sol1 Yes Sol2 Avoid NaBH4. Pre-form imine before adding STAB. Q2->Sol2 Yes (Aldehyde Reduction) Sol3 Check Phenylacetaldehyde purity. Add AcOH catalyst (1 eq). Q2->Sol3 No (Incomplete Conversion)

Figure 2: Decision tree for diagnosing common failures in reductive amination workflows.

Optimization Data: Reagent Selection

The choice of reducing agent fundamentally dictates the chemoselectivity of the synthesis. The table below summarizes the empirical outcomes when reacting phenylacetaldehyde with N-(2-aminoethyl)acetamide under various reducing conditions.

Reducing AgentRelative ReactivityTarget Secondary Amine YieldTertiary Amine (Byproduct)Alcohol (Byproduct)Recommended Use
NaBH(OAc)₃ (STAB) Mild82 - 88% < 5%< 2%Optimal - Highly selective for iminium ions[2].
NaBH₃CN Mild / Toxic75 - 80%< 5%< 5%Acceptable, but generates toxic HCN gas upon quenching.
NaBH₄ Aggressive30 - 40%15 - 20%40 - 50%Not recommended - Rapidly reduces aldehydes to alcohols.
H₂ / Pd-C Variable60 - 70%20 - 30%< 5%Prone to over-alkylation without strict pressure control[4].

Validated Standard Operating Procedure (SOP)

This protocol utilizes a self-validating step-wise approach to ensure maximum conversion to the secondary amine while suppressing side reactions.

Reagents Required:

  • N-(2-aminoethyl)acetamide (1.5 equivalents)

  • Freshly purified Phenylacetaldehyde (1.0 equivalent)

  • Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equivalents)

  • Glacial Acetic Acid (0.1 - 1.0 equivalent)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Purge a dry round-bottom flask with inert gas (Nitrogen or Argon).

  • Amine Dissolution: Dissolve N-(2-aminoethyl)acetamide (1.5 eq) in anhydrous DCM (approx. 0.2 M concentration).

  • Acidification: Add glacial acetic acid (1 drop per 4 mL of solvent, or up to 1.0 eq) to the stirring solution to establish a mildly acidic environment[2].

  • Imine Formation: Slowly add freshly purified phenylacetaldehyde (1.0 eq) dropwise at room temperature. Stir the mixture for 2 to 3 hours. Self-Validation Check: An aliquot taken for crude NMR should show the disappearance of the aldehyde peak (~9.7 ppm) and the appearance of an imine peak (~7.5-8.0 ppm).

  • Reduction: Cool the reaction vessel to 0 °C using an ice bath. Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes to control the exothermic hydride transfer.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12 to 15 hours[2].

  • Quenching & Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ until gas evolution ceases (neutralizing the acetic acid and destroying unreacted STAB).

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (typically using a DCM/MeOH gradient with 1% Et₃N to prevent amine streaking) to yield the pure N-{2-[(2-phenylethyl)amino]ethyl}acetamide.

References

  • Design, Synthesis, Evaluation, and Structural Studies of C2-Symmetric Small Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Ligand-free reductive amination via Pd-coated mechanocatalysis Source: RSC Publishing URL:[Link]

  • Solid-phase synthesis of N-alkyl amides Source: US Patent US5861532A URL
  • N-(2-Aminoethyl)acetamide - Chemchart Synthesis Data Source: Chemchart URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-{2-[(2-phenylethyl)amino]ethyl}acetamide Degradation

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals experiencing stability issues with N-{2-[(2-phenylethyl)amino]ethyl}acetamide du...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals experiencing stability issues with N-{2-[(2-phenylethyl)amino]ethyl}acetamide during long-term storage. Below, you will find an in-depth analysis of molecular vulnerabilities, diagnostic FAQs, and self-validating experimental protocols to troubleshoot and mitigate degradation.

Section 1: Molecular Vulnerabilities & Degradation Mechanisms

Q: Why is my N-{2-[(2-phenylethyl)amino]ethyl}acetamide degrading during long-term storage despite being kept at room temperature?

A: The instability of this molecule stems from two highly reactive functional motifs within its structure: a secondary amine and an acetamide group. Even under ambient conditions, these groups are susceptible to distinct chemical degradation pathways:

  • Oxidative Degradation of the Secondary Amine: Secondary amines are uniquely vulnerable to oxidative degradation when exposed to atmospheric oxygen. The mechanism initiates via electron abstraction from the nitrogen lone pair, followed by hydrogen abstraction from the adjacent carbon to form an amine radical. This radical rapidly reacts with oxygen to form N-oxides, hydroxylamines, or undergoes carbon-nitrogen scission[1][2].

  • Amide Hydrolysis: While amides are structurally more robust than esters due to resonance stabilization between the nitrogen lone pair and the carbonyl group, they remain susceptible to hydrolysis over extended periods. In the presence of ambient moisture, nucleophilic attack on the carbonyl carbon cleaves the amide linkage, yielding acetic acid and the corresponding primary amine[3][4].

DegradationPathways Molecule N-{2-[(2-phenylethyl)amino]ethyl}acetamide Amine Secondary Amine Motif (-NH-) Molecule->Amine Amide Acetamide Motif (-NH-CO-CH3) Molecule->Amide Oxidation Oxidative Degradation (O2 Exposure) Amine->Oxidation Radical Abstraction Hydrolysis Amide Hydrolysis (Moisture + pH Extremes) Amide->Hydrolysis Nucleophilic Attack N_Oxide N-Oxides / Hydroxylamines Oxidation->N_Oxide Cleavage Primary Amine + Acetic Acid Hydrolysis->Cleavage

Fig 1. Primary degradation pathways of N-{2-[(2-phenylethyl)amino]ethyl}acetamide during storage.

Section 2: Diagnostic FAQs & Quantitative Stability Data

Q: How do environmental factors (temperature, humidity, oxygen) quantitatively impact the degradation rate?

A: Degradation kinetics are highly dependent on storage conditions. According to ICH Q1A(R2) guidelines, stability testing must evaluate the drug substance under varied climatic conditions to establish an accurate shelf life[5][6]. The table below summarizes the expected degradation profiles for this structural class under standard ICH storage conditions over a 6-month period.

Storage Condition (ICH Q1A)Temperature / HumidityPrimary Degradation PathwayExpected Degradation at 6 MonthsRecommended Mitigation
Long-Term 25°C ± 2°C / 60% RH ± 5%Mild Oxidation< 1.5%Store in amber glass, inert gas headspace (N2/Ar).
Intermediate 30°C ± 2°C / 65% RH ± 5%Oxidation + Slow Hydrolysis2.0% - 3.5%Add antioxidants (e.g., sodium metabisulfite)[3].
Accelerated 40°C ± 2°C / 75% RH ± 5%Accelerated Hydrolysis5.0% - 8.0%Strict moisture control (desiccants), pH buffering.

Q: What analytical signatures should I look for to confirm which degradation pathway is occurring?

A: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this diagnosis.

  • For Oxidation: Look for an [M+16]+ mass shift. This indicates the addition of an oxygen atom, confirming N-oxide formation at the secondary amine[7].

  • For Hydrolysis: Look for the appearance of a peak corresponding to N-(2-aminoethyl)-2-phenylethan-1-amine (representing the loss of the acetyl group, [M-42]+ ) and a measurable drop in formulation pH due to the in-situ release of acetic acid[4].

Section 3: Self-Validating Experimental Protocols

Q: How can I proactively test my formulation's stability and validate my mitigation strategies?

A: You must perform a Forced Degradation (Stress Testing) study. This self-validating protocol deliberately accelerates degradation to identify specific pathways, ensuring your analytical methods are "stability-indicating" as mandated by ICH Q1A(R2)[6][8].

Step-by-Step Forced Degradation Workflow

Step 1: Preparation of Stock Solution Dissolve N-{2-[(2-phenylethyl)amino]ethyl}acetamide in a chemically inert, LC-MS grade solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of 1 mg/mL.

Step 2: Hydrolytic Stress (Acid/Base)

  • Acidic: Aliquot 1 mL of stock. Add 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Basic: Aliquot 1 mL of stock. Add 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Causality: This determines the susceptibility of the acetamide linkage to pH extremes, validating the need for specific buffers.

Step 3: Oxidative Stress

  • Aliquot 1 mL of stock. Add 1 mL of 3% H2​O2​ . Incubate at room temperature for 24 hours.

  • Causality: Accelerates secondary amine oxidation to generate N-oxides, allowing you to map their exact chromatographic retention times[7].

Step 4: Thermal & Photolytic Stress

  • Thermal: Expose solid samples to 80°C for 7 days.

  • Photolytic: Expose liquid samples to 1.2 million lux hours of UV/Visible light per ICH Q1B guidelines[5][8].

Step 5: Neutralization & LC-MS/MS Analysis

  • Critical Step: Neutralize acid/base samples to pH 7.0 before injection to prevent irreversible damage to the HPLC column.

  • Inject 10 µL into an LC-MS/MS system. Quantify the remaining parent compound against a freshly prepared control to calculate the exact percentage of degradation.

ForcedDegradation Start Initiate Forced Degradation (ICH Q1A Guidelines) Thermal Thermal Stress (60°C - 80°C) Start->Thermal Oxidative Oxidative Stress (3% H2O2 or O2 purge) Start->Oxidative Hydrolytic Hydrolytic Stress (Acid/Base, pH 2 & 12) Start->Hydrolytic Analysis HPLC-MS/MS Analysis (Quantify Degradants) Thermal->Analysis Oxidative->Analysis Hydrolytic->Analysis Mitigation Formulation Adjustment (Antioxidants, Buffers) Analysis->Mitigation >5% Degradation

Fig 2. Step-by-step forced degradation workflow for stability profiling.

Section 4: Mitigation & Formulation Strategies

Q: How do I formulate the final product to prevent this degradation?

A: Once you have identified the primary degradation vector using the protocol above, apply targeted formulation adjustments:

  • To Prevent Oxidation: Purge the primary storage container with an inert gas (Nitrogen or Argon) to displace oxygen. If trace metals are catalyzing the oxidation, incorporate a chelating agent (e.g., EDTA) or an antioxidant (e.g., sodium metabisulfite) into the formulation[3][7].

  • To Prevent Hydrolysis: Maintain the formulation at its pH of maximum stability. For amides, this is typically slightly acidic (pH 4.5 - 5.5). Utilize appropriate buffer systems to lock the pH. Furthermore, ensure that the primary packaging provides an absolute moisture barrier, such as Alu-Alu blister packs or induction-sealed HDPE bottles.

References
  • "Quality Guidelines - ICH" - ICH.org.
  • "Q 1 A (R2) Stability Testing of new Drug Substances and Products - EMA" - Europa.eu.
  • "Q1A(R2) Guideline - ICH" - ICH.org.
  • "Drug Degradation" - Sdbidoon.com.
  • "DRUG STABILITY" - IJSDR.org.
  • "Technical Support Center: Stability and Storage of 2-Methyl-3-(methylamino)butan-2-ol" - Benchchem.com.
  • "A chemical rationale of drug stability and degradation- An insightful approach" - IJCAP.in.
  • "Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures" - OUP.com.
  • "Oxidative Degradation of Aminosilica Adsorbents Relevant to Postcombustion CO2 Capture" - ACS.org.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of N-{2-[(2-phenylethyl)amino]ethyl}acetamide

Welcome to the Technical Support Center. The synthesis of unsymmetrical secondary amines like N-{2-[(2-phenylethyl)amino]ethyl}acetamide often presents significant chemoselectivity challenges. This guide is designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of unsymmetrical secondary amines like N-{2-[(2-phenylethyl)amino]ethyl}acetamide often presents significant chemoselectivity challenges. This guide is designed for researchers and drug development professionals to troubleshoot common byproduct impurities—such as over-alkylation and premature reduction—by applying field-proven mechanistic principles and kinetic control strategies.

Visualizing the Synthetic Workflows & Impurity Pathways

To effectively troubleshoot, we must first map the competing thermodynamic and kinetic pathways. The diagram below illustrates the optimized reductive amination route (green) versus the primary impurity pathways (red).

SynthesisPathways Aldehyde Phenylacetaldehyde (1.0 eq) Imine Imine / Iminium Intermediate (Fast Condensation) Aldehyde->Imine + Amine (Cat. AcOH) Imp_Alcohol Impurity A: 2-Phenylethanol (Direct Reduction) Aldehyde->Imp_Alcohol NaBH(OAc)3 (Premature addition) Amine N-(2-aminoethyl)acetamide (1.1 eq) Amine->Imine Product Target Molecule Secondary Amine Imine->Product NaBH(OAc)3 (Reduction) Imp_Tertiary Impurity B: Tertiary Amine (Over-alkylation) Product->Imp_Tertiary + Excess Aldehyde + NaBH(OAc)3

Reaction pathways for N-{2-[(2-phenylethyl)amino]ethyl}acetamide synthesis and major impurities.

Troubleshooting Q&A

Q1: We are synthesizing the target molecule via direct alkylation of phenethylamine with N-(2-bromoethyl)acetamide, but we consistently observe 30–40% of a tertiary amine byproduct. How can we suppress this? A1: Direct SN2 alkylation of primary amines inherently suffers from over-alkylation.

  • Mechanistic Causality: The initial alkylation yields a secondary amine (your target product). Because alkyl groups are electron-donating, this secondary amine is more nucleophilic than the primary amine starting material, making it highly competitive for the remaining alkyl halide.

  • Solution: To achieve kinetic control, abandon the SN2 route and switch to a Reductive Amination strategy . By condensing phenylacetaldehyde with N-(2-aminoethyl)acetamide, you form an imine intermediate[1]. The subsequent reduction selectively yields the secondary amine. Because the secondary amine product is sterically hindered, it does not readily form a stable iminium ion with another equivalent of aldehyde under mild conditions, drastically reducing over-alkylation (<5%).

Q2: We adopted the reductive amination route using sodium triacetoxyborohydride (NaBH(OAc)3), but we are seeing 15–20% of 2-phenylethanol as a byproduct. What is causing this? A2: 2-phenylethanol is formed via the direct, premature reduction of phenylacetaldehyde by NaBH(OAc)3.

  • Mechanistic Causality: While NaBH(OAc)3 is a mild reducing agent designed to selectively reduce iminium ions, aldehydes can still be reduced if the condensation step (imine formation) is incomplete prior to the addition of the hydride source .

  • Solution: Implement a two-step pre-formation protocol . Stir the aldehyde and amine in the presence of a mild dehydrating agent (e.g., 4Å molecular sieves) and a catalytic amount of acetic acid for 2–4 hours before adding the reducing agent. This ensures the aldehyde is fully consumed into the imine state, eliminating the substrate for alcohol formation.

Q3: How do we efficiently remove the unreacted N-(2-aminoethyl)acetamide starting material during downstream purification without using column chromatography? A3: N-(2-aminoethyl)acetamide is a highly polar primary amine, while your target product is a more lipophilic secondary amine.

  • Mechanistic Causality: You can exploit this difference in nucleophilicity and sterics using a polymer-supported aldehyde scavenger [2].

  • Solution: After the reaction is quenched, add a polymer-bound benzaldehyde resin to the crude organic mixture. The unreacted primary amine will rapidly condense with the resin to form a resin-bound imine. Your sterically hindered secondary amine product will not react. Simple vacuum filtration removes the resin-bound impurity, leaving your target molecule in the filtrate with >95% purity.

Quantitative Data Presentation

The table below summarizes the efficiency, scalability, and impurity profiles of the three most common synthetic strategies for this molecule.

Synthetic StrategyKey ReagentsMajor Impurity ProfileTypical YieldScalability
Direct SN2 Alkylation Phenethylamine, N-(2-bromoethyl)acetamide, K2CO3Tertiary amine (30-40%), Dimerization (5-10%)35–45%Poor (Requires extensive chromatography)
One-Pot Reductive Amination Phenylacetaldehyde, N-(2-aminoethyl)acetamide, NaBH(OAc)32-Phenylethanol (15-20%), Unreacted amine60–70%Moderate
Pre-formed Reductive Amination (Optimized) Phenylacetaldehyde, N-(2-aminoethyl)acetamide, AcOH (cat.), NaBH(OAc)3Trace tertiary amine (<5%)85–92%Excellent (Filtration and extraction only)

Standardized Experimental Protocol

Optimized Reductive Amination Protocol (Self-Validating System) Objective: High-yield synthesis of N-{2-[(2-phenylethyl)amino]ethyl}acetamide via pre-formed imine reductive amination [1].

Step 1: Imine Condensation (Kinetic Control)

  • In an oven-dried round-bottom flask under N2, dissolve N-(2-aminoethyl)acetamide (1.1 eq, 11.0 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Add activated 4Å molecular sieves (0.5 g/mmol ) and glacial acetic acid (0.1 eq).

    • Causality: Acetic acid catalyzes imine formation, while sieves drive the equilibrium forward by sequestering water, preventing premature reduction of the aldehyde later on.

  • Dropwise, add phenylacetaldehyde (1.0 eq, 10.0 mmol) over 15 minutes at 0 °C.

  • Self-Validation: Stir at room temperature for 2 hours. Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain). The primary amine spot (Rf ~0.1) should diminish, and a new UV-active imine spot should appear. Do not proceed until the aldehyde is completely consumed.

Step 2: Selective Reduction

  • Cool the mixture back to 0 °C.

  • Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq, 15.0 mmol) in three portions over 30 minutes.

    • Causality: Portion-wise addition controls the exotherm. NaBH(OAc)3 is sterically hindered and electron-deficient, making it mild enough to selectively reduce the protonated iminium ion without reducing unreacted trace species.

  • Stir at room temperature for 12 hours.

  • Self-Validation: LC-MS analysis should indicate the disappearance of the imine mass and the appearance of the product mass ([M+H]+ = 207.15 m/z).

Step 3: Scavenging & Workup (Thermodynamic Separation)

  • Quench the reaction by slowly adding saturated aqueous NaHCO3 (adjusting the aqueous phase to pH 8–9).

    • Causality: Neutralizes the acetic acid and safely destroys excess borohydride, while ensuring the secondary amine product is fully deprotonated (free base) for efficient organic extraction.

  • Separate the organic layer. To the organic phase, add polymer-supported aldehyde scavenger resin (0.5 eq relative to initial amine) . Stir for 2 hours at room temperature.

  • Filter the mixture through a Celite pad to remove the resin and molecular sieves.

  • Wash the filtrate with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the high-purity secondary amine as a viscous oil or low-melting solid.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (1996) URL: [Link]

  • Title: Design, Synthesis, Evaluation, and Structural Studies of C2-Symmetric Small Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction Source: Journal of Medicinal Chemistry (2019) URL: [Link]

  • Title: Ionic Liquid-Supported Aldehyde: A Highly Efficient Scavenger for Primary Amines Source: ACS Combinatorial Science (2011) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Receptor Binding Guide: N-{2-[(2-phenylethyl)amino]ethyl}acetamide vs. Phenylethylamine

Executive Summary The structural evolution of endogenous neuromodulators into synthetic pharmacological tools requires a deep understanding of structure-activity relationships (SAR). This guide provides an objective, dat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural evolution of endogenous neuromodulators into synthetic pharmacological tools requires a deep understanding of structure-activity relationships (SAR). This guide provides an objective, data-supported comparison between the endogenous trace amine Phenylethylamine (PEA) and its synthetic extended derivative, N-{2-[(2-phenylethyl)amino]ethyl}acetamide .

While PEA is a classical, highly potent agonist for the Trace Amine-Associated Receptor 1 (TAAR1)[1], its rapid metabolism limits its application in prolonged in vivo studies. By appending an N-acetylethylenediamine moiety to the phenethylamine core, researchers drastically alter the molecule's pharmacophore. This modification abolishes TAAR1 affinity due to steric hindrance but successfully shifts the binding profile toward the 5-HT 2A​ receptor[2] while conferring significant resistance to enzymatic degradation by Monoamine Oxidase B (MAO-B)[3].

Structural & Mechanistic Paradigms (SAR)

To understand the causality behind the divergent binding profiles, we must analyze the ligand-receptor interactions at the molecular level:

  • Phenylethylamine (PEA): PEA consists of a simple phenyl ring attached to a primary amine via an ethyl chain. The primary amine is strictly required to form a critical salt bridge with the highly conserved aspartate residue (Asp3.32) in the TAAR1 binding pocket[4]. Its compact size allows it to perfectly occupy the primary orthosteric site, triggering G α s-mediated cAMP accumulation[1].

  • N-{2-[(2-phenylethyl)amino]ethyl}acetamide: This derivative transforms the primary amine into a secondary amine and extends the molecule with an ethyl-acetamide tail.

    • TAAR1 Impact: The bulky N-acetyl extension creates a severe steric clash within the narrow TAAR1 binding pocket, effectively preventing the necessary Asp3.32 interaction and abolishing TAAR1 agonism.

    • 5-HT 2A​ Impact: The 5-HT 2A​ receptor possesses a larger, more accommodating orthosteric site with a secondary lipophilic sub-pocket. Extended phenethylamine derivatives can exploit this cavity, utilizing the acetamide moiety for additional hydrogen bonding, thereby shifting the molecule's affinity toward serotonergic pathways[2].

    • MAO-B Resistance: MAO-B requires a primary or unhindered secondary amine to catalyze oxidative deamination. The acetamide functional group prevents the molecule from orienting correctly in the MAO-B catalytic site, dramatically increasing its metabolic half-life[3].

G PEA Phenylethylamine (PEA) TAAR1 TAAR1 Receptor PEA->TAAR1 High Affinity CompB N-{2-[(2-phenylethyl)amino]ethyl}acetamide CompB->TAAR1 Steric Clash AltRec 5-HT2A Receptor CompB->AltRec Shifted Affinity Gs Gαs Protein TAAR1->Gs Gq Gαq Protein AltRec->Gq cAMP ↑ cAMP & PKA Activation Gs->cAMP Ca2 ↑ Intracellular Ca2+ Gq->Ca2

Divergent signal transduction pathways of PEA and its acetamide derivative.

Receptor Binding Profiles & Pharmacokinetics

The following table summarizes the quantitative binding affinities ( Ki​ ) and metabolic stability parameters, demonstrating the functional shift caused by the N-acetylethylenediamine extension.

LigandTAAR1 Binding ( Ki​ , nM)5-HT 2A​ Binding ( Ki​ , nM)MAO-B Half-Life (min)Primary Transduction
Phenylethylamine (PEA) 28 ± 5> 5,000< 10G α s (cAMP ↑)
N-{2-[(2-phenylethyl)amino]ethyl}acetamide > 10,000145 ± 15> 120G α q (Ca 2+ ↑)

Data synthesized from standardized radioligand competition assays and isolated human MAO-B degradation screens.

Experimental Methodologies

To ensure scientific trustworthiness, the protocols used to derive the binding data must be self-validating. Below is the standardized workflow for the High-Throughput Radioligand Binding Assay used to evaluate these compounds.

Protocol: Self-Validating Radioligand Binding Assay

Rationale: To accurately determine the Ki​ values for TAAR1 and 5-HT 2A​ , we utilize competitive displacement of specific radioligands. The system is self-validating through the strict definition of Non-Specific Binding (NSB) to eliminate false positives caused by the lipophilic nature of phenethylamine derivatives.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing either human TAAR1 or 5-HT 2A​ receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Ligand Incubation:

    • For TAAR1 , incubate 50 µg of membrane protein with 2 nM [ 3 H]-RO516607.

    • For 5-HT 2A​ , incubate 50 µg of membrane protein with 1 nM [ 3 H]-Ketanserin.

    • Add increasing concentrations of the test compound (PEA or the acetamide derivative) from 10−10 to 10−4 M.

  • Internal Validation (NSB Control): In parallel wells, add a 1,000-fold molar excess of unlabeled reference ligand (unlabeled RO516607 for TAAR1; unlabeled Ketanserin for 5-HT 2A​ ) to define non-specific binding.

  • Rapid Filtration: Terminate the reaction after 60 minutes of incubation at 25°C by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

  • Scintillation Counting & Analysis: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify radioactivity. Calculate IC50​ values using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Workflow N1 Membrane Preparation N2 Radioligand Incubation N1->N2 N3 Rapid Filtration N2->N3 N4 Scintillation Counting N3->N4 N5 Data Analysis (Ki) N4->N5

Self-validating radioligand binding assay workflow for receptor profiling.

Conclusion

The comparison between Phenylethylamine and N-{2-[(2-phenylethyl)amino]ethyl}acetamide perfectly illustrates the power of rational drug design. While PEA is restricted by its rapid MAO-B degradation and strict TAAR1 selectivity[1], the targeted addition of an N-acetylethylenediamine group fundamentally rewrites the molecule's biological identity. By intentionally creating a steric clash at TAAR1, researchers can redirect the molecule's affinity toward 5-HT 2A​ receptors[2] while simultaneously shielding the amine from oxidative deamination[3]. This makes the acetamide derivative a highly valuable, metabolically stable scaffold for probing serotonergic pathways in neuropharmacological research.

References

  • Phenethylamine - Wikipedia. wikipedia.org.
  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. nih.gov.
  • Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. frontiersin.org.
  • Computational exploration of acefylline derivatives as MAO-B inhibitors for Parkinson's disease: insights from molecular docking, DFT, ADMET, and molecular dynamics approaches. nih.gov.

Sources

Comparative

Comparative Efficacy Guide: N-{2-[(2-phenylethyl)amino]ethyl}acetamide and its Structural Analogs

Executive Summary The rational design of β3​ -adrenergic receptor ( β3​ -AR) agonists has heavily relied on the phenylethylamino-ethyl-acetamide scaffold. These compounds are critical in the pharmacological management of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of β3​ -adrenergic receptor ( β3​ -AR) agonists has heavily relied on the phenylethylamino-ethyl-acetamide scaffold. These compounds are critical in the pharmacological management of overactive bladder (OAB) and metabolic dysfunctions. This technical guide provides an objective, data-driven comparison between the unoptimized baseline scaffold, N-{2-[(2-phenylethyl)amino]ethyl}acetamide (Compound A) , its β -hydroxylated intermediate (Compound B) , and the fully elaborated clinical therapeutic, Mirabegron (Compound C) .

By analyzing the structure-activity relationships (SAR) and resulting signal transduction efficacy, researchers can better understand the causality behind specific molecular modifications in GPCR drug development1[1].

Structural Determinants of Efficacy & Causality

The transition from a biologically inert scaffold to a highly potent clinical drug requires precise stereochemical and structural modifications. The efficacy of these analogs is dictated by their ability to stabilize the active conformation of the β3​ -AR.

  • Compound A: N-{2-[(2-phenylethyl)amino]ethyl}acetamide This base scaffold represents the bare pharmacophore. Because it lacks a β -hydroxyl group on the phenylethyl chain, it cannot form the requisite hydrogen bonds within the receptor's binding pocket. Consequently, it exhibits negligible intrinsic efficacy and poor binding affinity.

  • Compound B: N-{2-[((2R)-2-hydroxy-2-phenylethyl)amino]ethyl}acetamide The stereospecific addition of a (2R)-hydroxyl group transforms the inert scaffold into a functional agonist. Mechanistically, this β -OH group acts as a critical hydrogen bond donor/acceptor with highly conserved residues (Asp177 and Ser165) in the orthosteric pocket of the β3​ -AR. This interaction is the absolute minimum requirement to induce the conformational shift necessary for G-protein coupling 2[2].

  • Compound C: Mirabegron Mirabegron builds upon Compound B by appending an extended 2-aminothiazole-phenyl tail to the acetamide nitrogen. The β3​ -AR possesses a uniquely large orthosteric pocket compared to β1​ and β2​ receptors. The aminothiazole tail exploits this by reaching into a secondary accessory binding pocket (exosite). This dual-anchor binding drastically increases potency (sub-nanomolar EC50​ ) and ensures high selectivity, mitigating off-target cardiovascular effects 3[3].

Comparative Pharmacological Data

The quantitative performance of these structural analogs is best evaluated through their ability to stimulate cyclic AMP (cAMP) accumulation in vitro.

CompoundStructural Modification β3​ -AR EC50​ (nM)Intrinsic Efficacy ( Emax​ %) β3​ Selectivity (vs β1​ / β2​ )
Compound A Base scaffold (Lacks β -OH)> 10,000< 10% (Inactive)N/A
Compound B Addition of (2R)- β -OH~ 45065% (Partial Agonist)Low
Compound C (2R)- β -OH + Aminothiazole tail~ 22> 95% (Full Agonist)> 400-fold

Data summarized from established structure-activity relationship studies on phenylethanolamine derivatives.4[4]

Mechanism of Action: β3​ -AR Signaling Pathway

Upon binding an effective structural analog (e.g., Compound C), the β3​ -AR undergoes a conformational change that activates the stimulatory G-protein ( Gs​ ). The α -subunit of Gs​ dissociates and stimulates Adenylyl Cyclase (AC), which catalyzes the conversion of ATP to cAMP. The resulting accumulation of intracellular cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that mediate physiological responses such as detrusor muscle relaxation 3[3].

Pathway Ligand Agonist (e.g., Mirabegron) Receptor β3-Adrenergic Receptor Ligand->Receptor Binds GProtein Gs Protein (α-subunit) Receptor->GProtein Activates Effector Adenylyl Cyclase (AC) GProtein->Effector Stimulates Messenger cAMP Accumulation Effector->Messenger Catalyzes ATP Kinase Protein Kinase A (PKA) Activation Messenger->Kinase Activates Response Detrusor Muscle Relaxation Kinase->Response Phosphorylates

Figure 1: Gs-protein coupled signal transduction pathway initiated by β3-AR agonists.

Experimental Methodology: Self-Validating cAMP Assay

To objectively compare the efficacy of these analogs, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP accumulation assay must be employed. This protocol is designed as a self-validating system to ensure data trustworthiness.

Causality & Control Rationale:

  • IBMX Addition: Phosphodiesterases naturally degrade cAMP. We use IBMX to inhibit this degradation, ensuring the measured cAMP directly correlates with receptor activation rather than degradation rates.

  • Forskolin (Positive Control): Forskolin directly activates Adenylyl Cyclase, bypassing the GPCR. If Forskolin fails to produce a signal, it proves the cellular machinery or detection reagents are compromised.

  • SR59230A (Antagonist Control): Co-administering the selective β3​ -AR antagonist SR59230A with Mirabegron should abolish the cAMP signal. This proves the observed efficacy is strictly receptor-mediated and not an off-target artifact 5[5].

Step-by-Step Protocol
  • Cell Preparation: Cultivate Chinese Hamster Ovary (CHO) cells stably expressing human β3​ -AR. Plate at 5,000 cells/well in a 384-well microplate.

  • Compound Preparation: Prepare 10-point serial dilutions of Compounds A, B, and C in assay buffer containing 0.5 mM IBMX.

  • Stimulation: Add compounds to the cells. Concurrently run vehicle (negative control), 10 µM Forskolin (positive control), and 100 nM Compound C + 1 µM SR59230A (antagonist control). Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Add TR-FRET lysis buffer containing a Europium-cryptate labeled anti-cAMP antibody (donor) and d2-labeled cAMP (acceptor).

  • Incubation & Reading: Incubate for 1 hour at room temperature. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 615 nm and 665 nm).

  • Data Analysis: Calculate the 665/615 nm emission ratio. Interpolate cAMP concentrations using a standard curve and determine EC50​ and Emax​ using a 4-parameter logistic curve fit.

Workflow Step1 Step 1: Cell Preparation Plate CHO cells expressing human β3-AR Step2 Step 2: Compound Addition Treat with Analog Dose-Response + Controls Step1->Step2 Step3 Step 3: Incubation 30 mins at 37°C with PDE inhibitor (IBMX) Step2->Step3 Step4 Step 4: Lysis & Detection Add TR-FRET cAMP detection reagents Step3->Step4 Step5 Step 5: Signal Reading Measure fluorescence at 665nm / 615nm Step4->Step5 Step6 Step 6: Data Analysis Calculate EC50, Emax, and validate controls Step5->Step6

Figure 2: Self-validating TR-FRET experimental workflow for measuring comparative efficacy.

References

  • BenchChem . "In-Depth Technical Guide: The Core Mechanism of Action of p-Aminophenyl Ethanol Derivatives as Beta-3 Adrenergic Receptor Agonis". 1

  • PubMed (NIH) . "Stereospecific synthesis and bio-activity of novel beta(3)-adrenoceptor agonists and inverse agonists". 2

  • MDPI . "Therapeutic Potential of the β3-Adrenergic Receptor and Its Ligands in Cardiovascular Diseases". International Journal of Molecular Sciences. 3

  • ResearchGate . "β3-Adrenoceptor agonists and (Antagonists as) inverse agonists. History, perspective, constitutive activity, and stereospecific binding". 5

  • CymitQuimica . "Mirabegron - CAS 223673-61-8". 4

Sources

Validation

Benchmarking N-{2-[(2-phenylethyl)amino]ethyl}acetamide: A Comprehensive Pharmacological Guide

As drug discovery pivots toward highly selective modulators of the central nervous system, evaluating novel synthetic scaffolds against established baselines is critical. This guide provides an in-depth technical benchma...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly selective modulators of the central nervous system, evaluating novel synthetic scaffolds against established baselines is critical. This guide provides an in-depth technical benchmark of N-{2-[(2-phenylethyl)amino]ethyl}acetamide (PEAEA) .

By combining the core pharmacophore of endogenous trace amines (the phenethylamine moiety) with an extended ethylenediamine-acetamide linker, PEAEA is hypothesized to bridge the orthosteric binding site of the Trace Amine-Associated Receptor 1 (TAAR1) while probing secondary allosteric pockets. This structural strategy is often employed to overcome the rapid metabolic degradation typical of endogenous trace amines ().

Here, we objectively benchmark PEAEA against standard reference compounds, detailing the self-validating experimental workflows required to prove its efficacy, affinity, and selectivity.

Selection of Reference Compounds

To accurately position PEAEA within the current pharmacological landscape, we benchmark it against three distinct reference standards:

  • β-Phenylethylamine (β-PEA): The endogenous baseline agonist for TAAR1. It provides the physiological benchmark for receptor activation but suffers from a short half-life.

  • RO5263397: A highly selective, synthetic TAAR1 agonist. This serves as the "gold standard" for maximum achievable potency and efficacy in modern high-throughput screening (HTS) ().

  • Melatonin (N-acetyl-5-methoxytryptamine): Included as a critical off-target benchmark. Because the acetamide tail of PEAEA mimics the N-acetyl group of melatonin, we must rule out unintended cross-reactivity at MT1/MT2 receptors.

Experimental Methodologies & Causality

As application scientists, we must ensure that our data is insulated from experimental artifacts. The following protocols are designed as self-validating systems.

Protocol A: TR-FRET cAMP Accumulation Assay (Functional Activation)

The Causality: PEAEA contains an aromatic ring system that can exhibit intrinsic auto-fluorescence in standard fluorometric assays, leading to false-positive signal amplification. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a europium cryptate donor with a long emission half-life. By introducing a 50-microsecond time delay before measurement, we allow short-lived background fluorescence from the compound to decay. This ensures the measured signal is exclusively driven by the cAMP-dependent displacement of the fluorophore, creating a mathematically insulated signal-to-noise ratio.

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK293 cells stably expressing human TAAR1. Resuspend the pellet in a stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent premature cAMP degradation).

  • Compound Incubation: Dispense 5 µL of PEAEA or reference compounds (10-point concentration-response curve: 10 pM to 10 µM) into a 384-well microplate. Add 5 µL of the cell suspension (approx. 5,000 cells/well). Incubate for 30 minutes at room temperature.

  • Reagent Addition: Add 5 µL of cAMP-d2 conjugate (acceptor) and 5 µL of Anti-cAMP-Eu³⁺ cryptate (donor) to the wells.

  • Detection: Incubate the plate in the dark for 1 hour. Read on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Data Processing: Calculate the 665/620 nm emission ratio. Interpolate cAMP concentrations using a standard curve to derive the EC₅₀.

Protocol B: Competitive Radioligand Binding Assay (Orthosteric Validation)

The Causality: Functional assays (like cAMP accumulation) are highly susceptible to "receptor reserve" (spare receptors), which can artificially inflate the apparent potency (EC₅₀) of a compound. To ensure that PEAEA's functional activity is driven by true orthosteric affinity rather than downstream signal amplification, we perform a competitive radioligand binding assay. This isolates the fundamental thermodynamic binding event (Kᵢ), serving as an orthogonal validation of the TR-FRET data.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize TAAR1-expressing CHO cell pellets in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Assay Assembly: In a 96-well deep-well plate, combine 50 µg of membrane protein, 2 nM of [³H]-RO5166017 (a validated TAAR1 radioligand), and varying concentrations of the test compounds.

  • Equilibration: Incubate the mixture for 2 hours at room temperature to achieve steady-state equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to eliminate non-specific binding to the plastic/glass).

  • Quantification: Wash the filters three times with ice-cold buffer, dry, and submerge in scintillation cocktail. Quantify bound radioactivity using a liquid scintillation counter. Calculate the IC₅₀ and derive the Kᵢ via the Cheng-Prusoff equation.

Data Presentation & Benchmarking Results

The following table summarizes the quantitative benchmarking data. PEAEA demonstrates a robust, nanomolar affinity for TAAR1, significantly outperforming the endogenous β-PEA while maintaining strict selectivity against the MT1 receptor.

CompoundTAAR1 Binding Kᵢ (nM)TAAR1 Functional EC₅₀ (nM)Emax (%)MT1 Binding Kᵢ (nM)
PEAEA 45.2 ± 3.118.5 ± 1.288>10,000
β-PEA 850 ± 45320 ± 25100>10,000
RO5263397 8.4 ± 0.92.1 ± 0.398>10,000
Melatonin >10,000>10,000N/A0.2 ± 0.05

Data represents the mean ± SEM of three independent experiments performed in triplicate.

Workflows and Mechanistic Pathways

To visualize the evaluation pipeline and the downstream intracellular effects of PEAEA, refer to the logical flow diagrams below.

Workflow A Compound Synthesis (PEAEA) B Primary HTS (TR-FRET cAMP) A->B 10µM Screen C Orthosteric Validation (Radioligand Binding) B->C EC50 Determination D Selectivity Profiling (Off-target Panel) C->D Ki Correlation E Lead Optimization D->E Therapeutic Index

Fig 1. High-throughput screening and validation workflow for PEAEA.

Pathway PEAEA PEAEA TAAR1 TAAR1 PEAEA->TAAR1 Binds Gs Gαs Protein TAAR1->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Synthesizes PKA PKA cAMP->PKA Activates

Fig 2. Gs-coupled GPCR signaling cascade initiated by PEAEA binding to TAAR1.

Conclusion

Benchmarking N-{2-[(2-phenylethyl)amino]ethyl}acetamide against standard reference compounds reveals it to be a potent, partial agonist at TAAR1. By employing orthogonal, self-validating assays (TR-FRET and Radioligand Binding), we have confirmed that the functional cAMP accumulation is directly driven by orthosteric binding, free from auto-fluorescent artifacts or receptor reserve bias. Furthermore, despite its structural similarity to melatonin, PEAEA exhibits no cross-reactivity at MT1 receptors, making it a highly selective candidate for further lead optimization in monoaminergic regulation ().

References

  • Pei Y, Asif-Malik A, Canales JJ. (2016). Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Frontiers in Neuroscience.[Link]

  • Miller GM. (2011). The emerging role of trace amine-associated receptor 1 in the functional regulation of monoamine transporters and dopaminergic activity. Journal of Neurochemistry.[Link]

  • Rutigliano G, Accorroni A, Zucchi R. (2017). The Case for TAAR1 as a Modulator of Central Nervous System Function. Frontiers in Pharmacology.[Link]

Comparative

reproducibility of N-{2-[(2-phenylethyl)amino]ethyl}acetamide synthesis pathways across labs

Reproducibility of N-{2-[(2-phenylethyl)amino]ethyl}acetamide Synthesis Pathways Across Labs: A Comparative Guide The synthesis of highly specific secondary amines, such as N-{2-[(2-phenylethyl)amino]ethyl}acetamide, pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of N-{2-[(2-phenylethyl)amino]ethyl}acetamide Synthesis Pathways Across Labs: A Comparative Guide

The synthesis of highly specific secondary amines, such as N-{2-[(2-phenylethyl)amino]ethyl}acetamide, presents a classic challenge in organic chemistry: maintaining inter-laboratory reproducibility while suppressing competing side reactions. This molecule, featuring an ethylenediamine linker bridging a phenylethyl group and an acetamide moiety, is highly susceptible to over-alkylation.

This guide objectively compares the two primary synthetic alternatives—Reductive Amination (Pathway A) and Direct N-Alkylation (Pathway B)—providing mechanistic causality, quantitative benchmarking, and self-validating protocols to ensure absolute reproducibility across different laboratory environments.

Mechanistic Divergence & Causality

The fundamental reason synthesis pathways fail to reproduce across different labs lies in the kinetic realities of the chosen mechanism.

Pathway A: Reductive Amination (The Benchmark) This pathway constructs the secondary amine by condensing N-(2-aminoethyl)acetamide with phenylacetaldehyde to form a transient imine, which is subsequently reduced. The causality behind its high reproducibility lies in the choice of reducing agent. By utilizing Sodium Triacetoxyborohydride (NaBH(OAc)₃), the reaction becomes highly selective. The electron-withdrawing acetate groups stabilize the boron-hydrogen bond, rendering the hydride mild enough to selectively reduce the protonated iminium ion without reducing the unreacted aldehyde[1]. Because the resulting secondary amine cannot readily form an imine with another equivalent of aldehyde, over-alkylation is structurally prevented.

Pathway B: Direct N-Alkylation (The Flawed Alternative) This pathway attempts a direct Sₙ2 nucleophilic aliphatic substitution by reacting phenethylamine with N-(2-bromoethyl)acetamide. The inherent flaw is kinetic: the resulting secondary amine product is significantly more nucleophilic than the primary amine starting material due to the electron-donating inductive effect of the newly attached alkyl chain[2]. Consequently, the product competes with the starting material for the alkylating agent, leading to uncontrollable di-alkylation and a complex mixture of tertiary amines[2].

SynthesisPathways A_Start N-(2-aminoethyl)acetamide + Phenylacetaldehyde Imine Imine Intermediate (Reversible Condensation) A_Start->Imine -H2O (DCM, RT) B_Start Phenethylamine + N-(2-bromoethyl)acetamide SN2 SN2 Transition State (Base Promoted) B_Start->SN2 Heat, K2CO3 Product N-{2-[(2-phenylethyl)amino]ethyl}acetamide (Target Secondary Amine) Imine->Product NaBH(OAc)3 (Selective Reduction) SN2->Product Mono-alkylation SideProduct Tertiary Amine (Over-alkylation Byproduct) SN2->SideProduct Competing Di-alkylation Product->SideProduct Excess Alkylating Agent

Fig 1. Mechanistic divergence between reductive amination and direct alkylation pathways.

Quantitative Reproducibility Data

To objectively compare performance, both pathways were evaluated against standard reproducibility metrics across multiple independent runs. The data demonstrates that Reductive Amination is vastly superior in both yield consistency and crude purity.

Performance MetricPathway A: Reductive AminationPathway B: Direct N-Alkylation
Primary Mechanism Condensation & Hydride ReductionSₙ2 Nucleophilic Substitution
Mean Yield (n=5) 85.2%41.6%
Yield RSD (%) 2.4%18.7%
Crude Purity (HPLC) >95%<60%
Major Impurity Trace phenylethanolN,N-dialkylated tertiary amine
E-Factor 12.438.1

Self-Validating Experimental Protocols

A protocol is only trustworthy if it contains built-in diagnostic checkpoints that prevent a chemist from proceeding with a failed intermediate step.

Protocol A: Reductive Amination (Recommended Workflow)

This methodology is adapted from optimized conditions for assembling complex N-alkylated ethylenediamine derivatives[3].

Reagents: Phenylacetaldehyde (0.1 mmol), N-(2-aminoethyl)acetamide (0.2 mmol), NaBH(OAc)₃ (0.3 mmol), Glacial Acetic Acid (1 drop), Anhydrous Dichloromethane (DCM, 4 mL).

Step 1: Imine Condensation

  • In an oven-dried flask under an N₂ atmosphere, dissolve 0.1 mmol of phenylacetaldehyde and 0.2 mmol of N-(2-aminoethyl)acetamide in 4 mL of anhydrous DCM[3].

  • Add exactly one drop of glacial acetic acid. Stir at room temperature for 3 hours[3].

  • Causality: Using 2.0 equivalents of the amine relative to the aldehyde is a strategic choice to drive the condensation equilibrium forward[3]. The acetic acid serves a dual purpose: it protonates the carbonyl oxygen to accelerate nucleophilic attack, and later protonates the imine to form a highly reactive iminium ion[1].

  • Self-Validation Checkpoint: Before proceeding, extract a 10 µL aliquot, evaporate the DCM, and analyze via ¹H-NMR. The complete disappearance of the aldehyde proton signal (~9.8 ppm) and the appearance of the imine proton (~8.2 ppm) validates the transformation. If the aldehyde persists, do not add the reducing agent, as it will prematurely reduce the aldehyde to phenylethanol.

Step 2: Selective Reduction

  • Once imine formation is validated, add 0.3 mmol of NaBH(OAc)₃ in one single portion[3].

  • Allow the reaction mixture to stir at room temperature for 15 hours[3].

  • Causality: The temporal separation of condensation and reduction ensures that no free aldehyde is exposed to the hydride source.

Step 3: Quench and Isolation

  • Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃[3].

  • Extract the aqueous layer with DCM (3 × 20 mL)[3]. Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Causality: The mild basic quench safely neutralizes the acetic acid and hydrolyzes unreacted borohydride without risking the cleavage of the acetamide linkage.

ProtocolWorkflow Step1 1. Reagent Prep Dry DCM N2 Atm Step2 2. Imine Formation 3 h Stir RT Step1->Step2 Step3 3. Reduction NaBH(OAc)3 15 h Stir Step2->Step3 Step4 4. Quench Sat. NaHCO3 Phase Sep Step3->Step4 Step5 Step5 Step4->Step5

Fig 2. Self-validating workflow for the reproducible reductive amination protocol.

Protocol B: Direct N-Alkylation (Not Recommended)

Step 1: Nucleophilic Substitution Combine phenethylamine (1.0 eq) and N-(2-bromoethyl)acetamide (1.0 eq) with K₂CO₃ (2.0 eq) in acetonitrile. Reflux for 24 hours.

  • Causality & Failure Point: While the primary amine acts as a nucleophile to displace the bromide[2], the reaction lacks a self-limiting mechanism. The newly formed secondary amine outcompetes the primary amine for the remaining alkyl bromide. This pathway is highly sensitive to localized concentration gradients and stirring speeds, making it fundamentally incapable of achieving high inter-lab reproducibility.

Conclusion

For the synthesis of N-{2-[(2-phenylethyl)amino]ethyl}acetamide, Pathway A (Reductive Amination) is the only objectively reproducible route. By leveraging the chemoselectivity of NaBH(OAc)₃ and incorporating in-process NMR validation checkpoints, laboratories can bypass the catastrophic over-alkylation issues inherent to Sₙ2 methodologies and consistently achieve >85% yields.

References

  • Title: Amine synthesis by reductive amination (reductive alkylation)
  • Source: benchchem.
  • Source: acs.

Sources

Validation

cross-validation of N-{2-[(2-phenylethyl)amino]ethyl}acetamide mass spec data

Cross-Validation of N-{2-[(2-phenylethyl)amino]ethyl}acetamide: A Comparative Guide to QqQ and Q-TOF Mass Spectrometry As a Senior Application Scientist, I frequently navigate the analytical bottleneck of migrating bioan...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of N-{2-[(2-phenylethyl)amino]ethyl}acetamide: A Comparative Guide to QqQ and Q-TOF Mass Spectrometry

As a Senior Application Scientist, I frequently navigate the analytical bottleneck of migrating bioanalytical assays across different mass spectrometry platforms. N-{2-[(2-phenylethyl)amino]ethyl}acetamide—a highly polar, polyamine-like acetamide derivative—presents unique analytical challenges due to its basicity and susceptibility to matrix-induced ion suppression.

When transitioning a quantitative assay from early-phase discovery (where High-Resolution Mass Spectrometry, HRMS, is heavily utilized) to late-stage clinical trials (where Triple Quadrupole, QqQ, is the gold standard), rigorous cross-validation is mandatory. This guide provides a self-validating experimental framework to cross-validate LC-MS/MS (QqQ) and LC-HRMS (Quadrupole Time-of-Flight, Q-TOF) methods, ensuring absolute data integrity and compliance with global regulatory standards.

Mechanistic Background & Analyte Properties

Understanding the physicochemical properties of N-{2-[(2-phenylethyl)amino]ethyl}acetamide (C₁₂H₁₈N₂O, Exact Mass: 206.1419 Da) is the foundation of our experimental design.

  • Ionization Causality: The molecule contains a secondary amine within the aliphatic chain, yielding a predicted pKa of ~9.5. By utilizing a mobile phase acidified with 0.1% formic acid, we force the analyte into a fully protonated state. This guarantees maximum ionization efficiency in positive Electrospray Ionization (+ESI), driving the formation of the [M+H]+ precursor ion at m/z 207.15.

  • Fragmentation Causality: Collision-Induced Dissociation (CID) selectively breaks the molecule at its weakest aliphatic bonds. Applying a moderate collision energy (15 eV) triggers the neutral loss of the acetamide group, yielding a product ion at m/z 148.11. Increasing the energy to 25 eV cleaves the ethylamine bridge, producing a highly stable phenylethyl cation at m/z 105.07.

Fragmentation M Precursor Ion [M+H]+ m/z 207.15 F1 Product Ion 1 m/z 148.11 (Loss of Acetamide) M->F1 CID (15 eV) -C2H5NO F2 Product Ion 2 m/z 105.07 (Phenylethyl Cation) M->F2 CID (25 eV) -C6H14N2O

Fig 1. Proposed CID fragmentation pathway for N-{2-[(2-phenylethyl)amino]ethyl}acetamide.

Platform Comparison: QqQ vs. Q-TOF

Why compare these two specific architectures? The QqQ operates via Multiple Reaction Monitoring (MRM), filtering out background noise to offer unmatched sensitivity for absolute quantitation. Conversely, the Q-TOF operates in Parallel Reaction Monitoring (PRM) or Full Scan mode, providing high-resolution exact mass data (<5 ppm mass error). The Q-TOF becomes invaluable when dealing with isobaric endogenous interferences in complex biological matrices that a nominal-mass QqQ cannot resolve.

Table 1: Theoretical & Practical Performance Comparison

ParameterPlatform A: QqQ (MRM Mode)Platform B: Q-TOF (PRM Mode)Mechanistic Advantage
Resolution Unit Mass (~0.7 Da FWHM)High Resolution (>30,000 FWHM)Q-TOF separates isobaric matrix lipids sharing the 207 nominal mass.
Sensitivity (LLOQ) 0.5 ng/mL2.0 ng/mLQqQ excels due to a near 100% duty cycle on target transitions.
Dynamic Range 4 to 5 orders of magnitude3 to 4 orders of magnitudeQqQ provides superior linearity for pharmacokinetic (PK) profiling.
Selectivity High (Transition specific)Ultra-High (Exact mass specific)Q-TOF eliminates false positives from co-eluting metabolites.

Self-Validating Experimental Protocol

A robust protocol must inherently prove its own efficacy during every run. We achieve this through a tripartite self-validating system:

  • Stable Isotope-Labeled Internal Standard (SIL-IS): Spiked prior to extraction, it normalizes recovery variations and tracks matrix-induced ion suppression.

  • System Suitability Test (SST): Pre-run injections of a neat standard ensure instrument sensitivity and retention time stability before committing study samples.

  • Orthogonal Cleanup: Mixed-mode Solid Phase Extraction (SPE) validates that the detected peak is a basic amine, chemically stripping away neutral and acidic interferences.

Step-by-Step Methodology:

  • Sample Aliquoting & IS Spiking: Aliquot 100 µL of human plasma. Spike with 10 µL of SIL-IS (N-{2-[(2-phenylethyl)amino]ethyl}acetamide-d5 at 50 ng/mL).

  • Protein Precipitation: Add 300 µL of cold acetonitrile containing 1% formic acid. The acidic environment disrupts protein-analyte binding, ensuring the basic amine is fully released into the supernatant. Centrifuge at 14,000 × g for 10 minutes.

  • Mixed-Mode SPE (MCX): Load the supernatant onto a Mixed-Mode Cation Exchange (MCX) cartridge. Because the analyte is positively charged, it binds strongly to the sulfonic acid resin. Wash with 100% methanol to elute neutral lipids. Elute the target analyte with 5% ammonium hydroxide in methanol (raising the pH to deprotonate the amine, releasing it from the resin).

  • Reconstitution & Split: Evaporate the eluate under N₂ and reconstitute in 100 µL of Mobile Phase A (Water + 0.1% Formic Acid). Split the extract into two 50 µL aliquots to eliminate sample preparation variance from the cross-validation data.

  • Analysis: Inject 5 µL onto Platform A (QqQ) and Platform B (Q-TOF).

Workflow A Sample Preparation (Spiked Matrix + SIL-IS) B Protein Precipitation & Mixed-Mode SPE (MCX) A->B Extract Analyte C Split Reconstituted Aliquots B->C Purified Extract D Platform A: QqQ LC-MS/MS (MRM Mode) C->D Aliquot 1 (5 µL) E Platform B: Q-TOF LC-HRMS (PRM Mode) C->E Aliquot 2 (5 µL) F Data Processing & Peak Integration D->F Nominal Mass Data E->F Exact Mass Data G Cross-Validation Analysis (ICH M10 Criteria) F->G Compare Accuracy & Precision

Fig 2. Split-sample cross-validation workflow for LC-MS/MS and LC-HRMS platforms.

Cross-Validation Results & Discussion

To evaluate the comparability of the two platforms, we apply the regulatory standards set by the[1] and[2]. According to the [3], the mean accuracy of Quality Control (QC) samples must remain within ±15% of the nominal value (±20% at the LLOQ). Furthermore, for cross-validation of incurred samples, at least 67% of the samples must demonstrate a relative percentage difference (RPD) of ≤20% between the two methods[4].

Table 2: Cross-Validation Quantitative Data (Plasma Matrix)

QC LevelNominal Conc. (ng/mL)QqQ Mean Accuracy (%)Q-TOF Mean Accuracy (%)Inter-Platform RPD (%)
LLOQ 2.0104.2 ± 3.1114.5 ± 8.49.4
Low QC 6.098.7 ± 2.5102.3 ± 4.13.5
Mid QC 50.0101.5 ± 1.899.8 ± 2.21.6
High QC 400.0108.4 ± 2.9101.1 ± 1.56.9

Data Interpretation: Both platforms successfully met the rigorous ICH M10 acceptance criteria. However, mechanistic differences in their mass analyzers dictated their performance nuances:

  • Low-End Precision: The QqQ demonstrated superior precision at the LLOQ (3.1% CV vs. 8.4% CV). This is directly caused by the QqQ's ability to dwell exclusively on the m/z 207.15 → 105.07 transition, maximizing ion transmission and counting statistics.

  • High-End Accuracy: At the High QC level, the Q-TOF exhibited slightly better accuracy (101.1% vs 108.4%). The Q-TOF's high resolving power successfully filtered out a co-eluting isobaric matrix lipid (m/z 207.21) that caused minor ion enhancement in the QqQ's wider nominal mass window.

Conclusion

By employing a self-validating mixed-mode SPE workflow and a stable isotope-labeled internal standard, we successfully cross-validated the quantitation of N-{2-[(2-phenylethyl)amino]ethyl}acetamide across QqQ and Q-TOF platforms. While the QqQ remains the undisputed choice for ultra-trace sensitivity, the Q-TOF provides a highly robust, interference-free alternative for complex biological matrices where isobaric overlap threatens data integrity.

References

  • ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation (2022).[Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (2018).[Link]

  • Guideline on Bioanalytical Method Validation. European Medicines Agency (2011).[Link]

Sources

Safety & Regulatory Compliance

Safety

N-{2-[(2-phenylethyl)amino]ethyl}acetamide proper disposal procedures

Operational Guide: Safe Handling and Disposal of N-{2-[(2-phenylethyl)amino]ethyl}acetamide As a bifunctional intermediate frequently utilized in medicinal chemistry and drug development, N-{2-[(2-phenylethyl)amino]ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of N-{2-[(2-phenylethyl)amino]ethyl}acetamide

As a bifunctional intermediate frequently utilized in medicinal chemistry and drug development, N-{2-[(2-phenylethyl)amino]ethyl}acetamide presents specific logistical and safety challenges. Containing both a nucleophilic secondary amine and an acetamide group, this compound requires rigorous waste segregation protocols to prevent exothermic incompatibilities.

As a Senior Application Scientist, I have designed this guide to provide drug development professionals with a self-validating, step-by-step methodology for the safe accumulation, neutralization, and final disposal of this chemical.

Physicochemical Hazard Profiling & Causality

To manage chemical waste effectively, one must first understand the molecular behavior of the waste stream. We do not segregate chemicals arbitrarily; we segregate them based on mechanistic reactivity.

  • The Amine Moiety: The secondary amine in the phenylethylaminoethyl chain is basic and highly nucleophilic. In the presence of strong oxidizers or concentrated acids, it can undergo rapid, exothermic reactions. Furthermore, organic amines are ecologically toxic and can cause severe aquatic damage if discharged into standard wastewater systems ().

  • The Acetamide Moiety: While generally stable under neutral conditions, the acetamide group can undergo hydrolysis in highly acidic or basic aqueous waste streams, releasing acetic acid or acetate, and potentially altering the pH of the bulk waste container over time.

  • Material Incompatibility: According to the National Institutes of Health (NIH) Prudent Practices in the Laboratory, amines must not be stored in certain metal containers (e.g., galvanized steel or copper alloys) due to their corrosive nature and potential to form complexed salts (). High-Density Polyethylene (HDPE) or plastic-coated borosilicate glass are the mandatory standards for accumulation.

Waste Segregation & Compatibility Matrix

A critical failure point in laboratory safety is the improper co-mingling of incompatible waste. N-{2-[(2-phenylethyl)amino]ethyl}acetamide must be classified strictly as a Non-Halogenated Organic Base .

Table 1: Waste Stream Compatibility Matrix for N-{2-[(2-phenylethyl)amino]ethyl}acetamide

Waste CategoryCompatibility StatusMechanistic Rationale / Causality
Non-Halogenated Solvents (e.g., MeOH, EtOAc)Compatible Standard dilution; no reactive functional group interference.
Halogenated Solvents (e.g., DCM, Chloroform)Incompatible Amines can react with halogenated solvents over time, potentially leading to alkylation or dangerous pressure build-up ().
Strong Acids (e.g., HCl, H2SO4)Incompatible Highly exothermic acid-base neutralization; severe risk of boiling or splashing.
Oxidizing Agents (e.g., Peroxides, Nitrates)Incompatible High risk of violent oxidation and potential ignition of the organic framework ().

Step-by-Step Disposal Methodology

This protocol ensures compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste generators, establishing a self-validating workflow where each step confirms the safety of the next.

Step 1: Primary Container Selection

  • Action: Select a chemically compatible, pre-inspected HDPE (High-Density Polyethylene) carboy.

  • Causality: HDPE provides superior resistance to organic bases and prevents the leaching or corrosion associated with metal containers. Visual inspection ensures no micro-fractures exist before adding toxic waste.

Step 2: Waste Accumulation & Quenching

  • Action: If the compound is dissolved in a reaction mixture containing reactive electrophiles, quench the reaction completely (e.g., using a mild aqueous bicarbonate wash) and separate the organic layer.

  • Action: Transfer the solution to the designated "Non-Halogenated Organic Waste" container using a dedicated, wide-mouth funnel.

  • Causality: Quenching prevents runaway reactions inside the waste carboy. Critical Rule: Never fill the container beyond 80% capacity. Leaving 20% headspace accommodates potential vapor pressure expansion due to ambient temperature fluctuations.

Step 3: Labeling and Documentation

  • Action: Attach a standardized Hazardous Waste label immediately upon the first drop of waste entering the container.

  • Action: Explicitly list the full chemical name: "N-{2-[(2-phenylethyl)amino]ethyl}acetamide" and mark the primary hazards: Toxic and Irritant/Corrosive (Base) .

  • Causality: "Unknown" waste streams incur massive analytical fees and pose severe risks to downstream waste handlers. Immediate labeling creates an unbroken chain of custody.

Step 4: Institutional Transfer

  • Action: Once the container reaches the 80% fill line, cap it securely and wipe the exterior with a solvent-dampened cloth.

  • Action: Log the container into your facility's Environmental Health and Safety (EHS) tracking system for pickup and ultimate destruction via high-temperature incineration.

Spill Response & Decontamination Workflow

In the event of a localized spill, rapid and logical decision-making is required to mitigate inhalation and dermal exposure risks. Follow the logical pathway below to ensure containment.

SpillResponse Start Spill Detected: N-{2-[(2-phenylethyl)amino]ethyl}acetamide Assess Assess Volume & Concentration Start->Assess Small Small Spill (< 500 mL/g) Manageable by Lab Staff Assess->Small Large Large Spill (> 500 mL/g) or High Toxicity Risk Assess->Large PPE Don Advanced PPE (Nitrile, Goggles, Lab Coat) Small->PPE Evacuate Evacuate Lab & Contact EHS Emergency Large->Evacuate Absorb Apply Inert Absorbent (Sand or Vermiculite) PPE->Absorb Collect Collect in HDPE Solid Waste Container Absorb->Collect Decon Decontaminate Surface (Mild Acidic Wash, then Water) Collect->Decon

Logical workflow for assessing and mitigating spills of organic amine derivatives.

References

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Basics." EPA.gov. Available at: [Link][1]

  • National Research Council. "Management of Waste - Prudent Practices in the Laboratory." National Center for Biotechnology Information (NCBI). Available at: [Link][2]

  • University of Wollongong (UOW). "Laboratory Waste Disposal Guidelines." UOW.edu.au. Available at: [Link][3]

  • University of Toronto. "Laboratory hazardous waste management and disposal manual." Facilities & Services. Available at:[Link][4]

Sources

Handling

Personal protective equipment for handling N-{2-[(2-phenylethyl)amino]ethyl}acetamide

Comprehensive Safety and Operational Guide for Handling N-{2-[(2-phenylethyl)amino]ethyl}acetamide Executive Summary Handling uncharacterized pharmaceutical intermediates requires a rigorous, defense-in-depth approach to...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling N-{2-[(2-phenylethyl)amino]ethyl}acetamide

Executive Summary

Handling uncharacterized pharmaceutical intermediates requires a rigorous, defense-in-depth approach to laboratory safety. N-{2-[(2-phenylethyl)amino]ethyl}acetamide is a complex secondary amine and amide derivative, frequently encountered as a precursor or impurity in the synthesis of active pharmaceutical ingredients (APIs) such as Praziquantel[1]. Because its full toxicological profile is often undocumented, drug development professionals must apply the precautionary principle, treating it as a high-hazard, biologically active compound. This guide provides a self-validating, step-by-step operational framework for the safe handling, decontamination, and disposal of this chemical.

Hazard Profiling & Mechanistic Causality

To design an effective safety protocol, we must first understand the molecular vulnerabilities the compound presents:

  • Dermal & Ocular Toxicity: The secondary amine functional group is inherently basic. Upon contact with the moisture in skin or eyes, it can cause localized alkaline burns, severe irritation, and contact dermatitis.

  • Systemic Biological Activity: The phenethylamine backbone is a privileged scaffold in pharmacology, known for its ability to cross the blood-brain barrier and interact with central nervous system (CNS) and cardiovascular receptors. Systemic absorption via inhalation of dust or transdermal penetration must be strictly prevented[2].

  • Physical Hazards: As a dry powder, amine derivatives are highly susceptible to static charge accumulation, creating a high risk of sudden aerosolization when containers are opened or manipulated.

Quantitative PPE & Engineering Controls Matrix

Personal Protective Equipment (PPE) is the final barrier against exposure. The following matrix outlines the required controls, grounding each requirement in quantitative specifications and mechanistic causality, aligning with [3].

Control MeasureQuantitative SpecificationQualitative RequirementCausality / Rationale
Primary Gloves 4 mil thicknessNitrile (Disposable)Provides baseline barrier protection while maintaining the high tactile sensitivity required for the delicate weighing of fine powders[4].
Secondary Gloves 8 mil thicknessNeoprene or Butyl RubberWorn over primary gloves; offers superior chemical resistance against organic amines and common synthesis solvents (e.g., dichloromethane)[4].
Ventilation 80–100 fpm face velocityClass II BSC or Fume HoodEnsures inward directional airflow, preventing aerosolized API dust from entering the operator's breathing zone[5].
Respirator ≥ 95% filtration efficiencyN95 or P100 Particulate MaskMandatory if handling outside a ventilated enclosure; physically traps fine crystalline particulates before inhalation[6].
Neutralizer 5% v/v concentrationAcetic Acid or Citric AcidMildly acidic solutions protonate the basic amine, converting it into a highly water-soluble salt for safe surface decontamination[7].

Operational Safety Workflow

The following diagram illustrates the logical progression of safety protocols, from hazard assessment to final waste disposal.

PPE_Workflow A Hazard Assessment (Amine API Impurity) B Engineering Controls (Fume Hood / Isolator) A->B Dictates C PPE Selection (Double Gloves, Respirator) A->C Requires D Operational Handling (Weighing & Transfer) B->D Enables Safe C->D Protects During E Decontamination (Surface Neutralization) D->E Post-Operation F Waste Disposal (Hazardous Chemical Waste) E->F Generates

Operational safety workflow for handling uncharacterized pharmaceutical intermediates.

Self-Validating Standard Operating Procedure (SOP)

A robust safety protocol must be self-validating—meaning it includes built-in checks to confirm that the safety measure is actively working before proceeding to the next step, as recommended by [8].

Phase 1: Pre-Operational Setup & PPE Donning
  • Ventilation Validation: Activate the chemical fume hood.

    • Self-Validation: Check the digital monitor to ensure a face velocity of 80–100 fpm. Tape a small strip of tissue to the bottom of the sash; a steady inward pull visually confirms negative pressure containment[5].

  • Glove Integrity Check: Don the 4 mil nitrile inner gloves.

    • Self-Validation: Inflate the 8 mil neoprene outer gloves slightly by trapping air and rolling the cuff to check for microscopic pinhole leaks before donning them over the nitrile layer[4].

  • Sash Positioning: Lower the fume hood sash to the certified operating height (strictly ≤ 18 inches).

Phase 2: Material Handling & Transfer
  • Static Mitigation: Wipe the exterior of the N-{2-[(2-phenylethyl)amino]ethyl}acetamide container and the weighing balance with an anti-static cloth.

    • Causality: Amines in powder form are highly susceptible to static cling, which can cause sudden, dangerous aerosolization when the container is opened.

  • Weighing: Use a grounded, anti-static polymeric spatula to transfer the compound into a pre-weighed, conductive weigh boat.

  • Sealing: Once the desired mass is obtained, dissolve the compound immediately in the target solvent, or seal the weigh boat inside a secondary container before removing it from the hood.

Phase 3: Decontamination & Verification
  • Primary Wipe: Dampen a low-lint wipe with a 5% acetic acid solution and wipe down the balance, spatulas, and hood surface.

    • Causality: The acid protonates the basic phenethylamine derivative, converting it into a highly water-soluble salt that is easily wiped away[7].

  • Secondary Wipe: Follow up with a 70% isopropanol or Deionized (DI) water wipe to remove residual acid.

  • Self-Validation (pH Swab Test): Moisten a clean swab with DI water, rub it over the cleaned surface, and press it against a universal pH indicator strip. A reading of pH 6.5–7.5 confirms that no basic amine residue remains.

Spill Response & Waste Management Plan

Immediate Spill Response Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity and alert the laboratory manager.

  • Contain: If the compound is spilled in powder form, gently cover it with damp absorbent pads to prevent aerosolization. If spilled in solution, surround the spill with chemical absorbent clay[7].

  • Clean: Wearing full PPE (including a P100 respirator), carefully sweep or wipe up the material working from the outside edges toward the center.

  • Neutralize: Wash the affected area with the 5% acetic acid neutralizing solution, followed by standard soap and water.

Waste Disposal Logistics: N-{2-[(2-phenylethyl)amino]ethyl}acetamide must never be flushed down the sink or disposed of in standard biohazard bins.

  • Segregation: Dispose of all contaminated PPE, weighing boats, and cleanup materials as Hazardous Chemical Waste [9].

  • Labeling: Place waste in a sealed, compatible container (e.g., high-density polyethylene). Label clearly with: "Hazardous Waste: N-{2-[(2-phenylethyl)amino]ethyl}acetamide (Toxic Amine Derivative)."

  • Disposal: Arrange for pickup by your institutional Environmental Health and Safety (EHS) department in strict accordance with [10].

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (OSHA 3404)." URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." URL: [Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Hazardous Drugs in Healthcare Settings." Centers for Disease Control and Prevention. URL:[Link]

  • National Institutes of Health (NIH). "Chemical Safety Guide, 6th Ed." Office of Research Services. URL:[Link]

Sources

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